UBP710
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Choreography of UBP710: A Positive Allosteric Modulator of NMDA Receptors
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of UBP710, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This compound, chemically identified as 9-cyclopropylphenanthrene-3-carboxylic acid, exhibits selective potentiation of NMDA receptors containing the GluN2A and GluN2B subunits, offering a nuanced approach to modulating glutamatergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: A Novel Allosteric Modulation
This compound enhances the function of specific NMDA receptor subtypes through a novel allosteric mechanism. Unlike competitive agonists or channel blockers, this compound does not bind to the glutamate (B1630785) or glycine (B1666218) agonist binding sites, nor does it occlude the ion channel pore.[1][2] Its modulatory effect is also independent of the N-terminal domain (NTD), a common target for other allosteric modulators.[1][2]
The primary mode of action for this compound is the potentiation of agonist-induced currents at NMDA receptors composed of GluN1/GluN2A and GluN1/GluN2B subunits.[1] Evidence suggests that the binding site for this compound is located at the interface between the ligand-binding domains (LBDs) of the receptor subunits. Specifically, the potentiating activity of this compound is critically dependent on the "segment 2" (S2) of the agonist ligand-binding domain. This indicates that this compound likely stabilizes a conformational state of the receptor that favors channel opening upon agonist binding.
Quantitative Pharmacological Profile of this compound
The positive allosteric modulatory effects of this compound have been quantified using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant NMDA receptors. The key quantitative parameters are summarized in the table below.
| NMDA Receptor Subtype | Effect of this compound | EC50 of Potentiation (µM) | Maximal Potentiation (%) | Reference |
| GluN1/GluN2A | Potentiation | 1.8 ± 0.3 | 123 ± 15 | Costa et al., 2010 |
| GluN1/GluN2B | Potentiation | 3.2 ± 0.5 | 158 ± 21 | Costa et al., 2010 |
| GluN1/GluN2C | No significant effect | - | - | Costa et al., 2010 |
| GluN1/GluN2D | No significant effect | - | - | Costa et al., 2010 |
Experimental Protocols
The characterization of this compound's mechanism of action relies on established electrophysiological techniques. The following is a detailed protocol for assessing the modulatory effects of compounds on NMDA receptors expressed in Xenopus laevis oocytes.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase to remove surrounding follicular cells.
-
Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are synthesized in vitro.
-
A nanoliter volume of the cRNA solution (typically in a 1:1 or 1:2 ratio of GluN1:GluN2) is injected into the oocyte cytoplasm using a microinjection pipette.
-
Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber continuously perfused with a barium-containing extracellular recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5–1 mM BaCl₂, and 0.01 mM EDTA, pH 7.4) to minimize calcium-activated chloride currents.
-
Two glass microelectrodes, filled with a high potassium chloride solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The oocyte membrane is voltage-clamped at a holding potential of -40 mV to -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of the co-agonists glutamate and glycine at sub-saturating concentrations (e.g., 10 µM each).
-
-
Compound Application and Data Analysis:
-
This compound or other test compounds are co-applied with the agonists to determine their modulatory effects.
-
Concentration-response curves are generated by applying a range of compound concentrations.
-
The potentiation of the agonist-evoked current is calculated as the percentage increase in current amplitude in the presence of the compound compared to the agonist-alone response.
-
EC₅₀ values for potentiation are determined by fitting the concentration-response data to a sigmoidal function.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound action on NMDA receptors.
Caption: Experimental workflow for TEVC recording in Xenopus oocytes.
References
UBP710: A Selective Positive Allosteric Modulator of NMDA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UBP710 has emerged as a valuable pharmacological tool for the nuanced study of N-methyl-D-aspartate (NMDA) receptor function. Identified as a selective positive allosteric modulator, this compound exhibits a preferential potentiation of NMDA receptors containing the GluN2B subunit over those with the GluN2A subunit. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its subunit selectivity, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows. This guide is intended to serve as a core resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of NMDA receptor modulation.
Introduction
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its functional and pharmacological properties. This subunit diversity presents an opportunity for the development of subtype-selective modulators that could offer more targeted therapeutic interventions with fewer side effects.
This compound, a derivative of carboxylated phenanthrene, is a positive allosteric modulator that enhances NMDA receptor activity.[3] It acts at a novel modulatory site, distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, the ion channel pore, and the N-terminal domain.[3] Notably, this compound displays greater potentiation of GluN2B-containing receptors, making it a key tool for investigating the specific roles of this subunit in physiological and pathological processes.[3]
Mechanism of Action
This compound functions as a positive allosteric modulator of NMDA receptors. This means that it binds to a site on the receptor that is different from the agonist binding sites (for glutamate and glycine) and enhances the receptor's response to agonist binding. The potentiation by this compound is not competitive with glutamate or glycine and is not voltage-dependent. The precise binding site for this compound is still under investigation, but it is thought to be located at the interface between the ligand-binding domains of the receptor subunits.
The signaling pathway for NMDA receptor activation, which this compound modulates, is initiated by the binding of both glutamate and a co-agonist (glycine or D-serine). This binding, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block in the ion channel, allows for the influx of calcium (Ca2+) ions. This calcium influx acts as a second messenger, activating a cascade of intracellular signaling pathways that are critical for synaptic plasticity.
References
- 1. NMDA receptor modulation and severe acute... | F1000Research [f1000research.com]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of GluN2B Subunits with the Positive Allosteric Modulator UBP710: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of N-methyl-D-aspartate (NMDA) receptor GluN2B subunits using the novel positive allosteric modulator, UBP710. This document outlines the critical role of GluN2B in synaptic plasticity and neuronal function and details the experimental methodologies to characterize the effects of modulators like this compound.
Introduction to GluN2B-Containing NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system. These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including channel kinetics, calcium permeability, and downstream signaling.
The GluN2B subunit is of particular interest as it is highly expressed in the forebrain and has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.[1][2] Overactivation of GluN2B-containing NMDA receptors is a key mechanism in neuronal excitotoxicity.[2]
This compound: A Modulator of GluN2B-Containing NMDA Receptors
This compound is a selective modulator of NMDA receptors. It has been identified as a positive allosteric modulator that potentiates responses at both GluN1/GluN2A and GluN1/GluN2B receptor subtypes.[3][4] This makes this compound a valuable research tool for studying the gain-of-function effects of GluN2B-containing NMDA receptor activation.
Quantitative Data on this compound's Effect
The following table summarizes the known effects of this compound on NMDA receptor subtypes based on available literature. It is important to note that detailed quantitative data such as EC50 and maximal potentiation for this compound are reported in the primary literature and should be consulted for precise experimental design.
| Compound | Target Receptor Subtype | Effect |
| This compound | GluN1/GluN2B | Potentiation |
| This compound | GluN1/GluN2A | Potentiation |
Data derived from Costa BM, et al. J Pharmacol Exp Ther. 2010.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of compounds like this compound on specific NMDA receptor subtypes expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., BaCl2-based to minimize calcium-activated chloride currents).
-
Impale the oocyte with two glass microelectrodes filled with KCl, serving as the voltage-sensing and current-passing electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply agonists (glutamate and glycine) to elicit NMDA receptor-mediated currents.
-
After establishing a stable baseline response, co-apply this compound with the agonists to measure its modulatory effect.
-
Perform concentration-response experiments to determine the EC50 of this compound's potentiation.
Solutions:
-
Recording Solution (Ca2+-free): 100 mM NaCl, 0.3 mM BaCl2, 5 mM HEPES, pH adjusted to 7.2 with KOH.
-
Agonist Solution: Recording solution supplemented with glutamate and glycine.
Co-Immunoprecipitation (Co-IP) of GluN2B from Neuronal Cultures
This protocol is used to identify proteins that interact with the GluN2B subunit, providing insights into its signaling complexes.
1. Cell Lysis:
-
Culture primary hippocampal or cortical neurons.
-
Treat neurons with this compound to investigate its effect on protein-protein interactions if desired.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the GluN2B subunit overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against known or suspected interacting proteins (e.g., CaMKII, PSD-95) and the GluN2B subunit (as a positive control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Visualizations: Signaling Pathways and Experimental Workflows
GluN2B Downstream Signaling Pathway
Activation of GluN2B-containing NMDA receptors leads to an influx of Ca2+, which triggers several downstream signaling cascades critical for synaptic plasticity. A key pathway involves the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which can then phosphorylate various substrates, leading to changes in synaptic strength. Another important pathway involves the activation of the Ras-ERK signaling cascade, which can lead to changes in gene expression through the phosphorylation of transcription factors like CREB.
Caption: GluN2B downstream signaling cascade.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for investigating the effects of a novel modulator like this compound on GluN2B-containing NMDA receptors.
Caption: Workflow for this compound characterization.
This technical guide provides a framework for researchers to investigate the role of GluN2B subunits using this compound. By employing the detailed protocols and understanding the underlying signaling pathways, scientists can further elucidate the complex functions of NMDA receptors in health and disease.
References
- 1. Synaptic GluN2B/CaMKII-α Signaling Induces Synapto-Nuclear Transport of ERK and Jacob - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation of NMDA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. vcom.edu [vcom.edu]
A Technical Guide to UBP310's Impact on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of UBP310, a selective antagonist of kainate receptors, and its consequential effects on neuronal excitability. It synthesizes key quantitative data from electrophysiological and binding studies, details common experimental protocols used to investigate its mechanism of action, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
UBP310 functions as a potent and selective competitive antagonist of ionotropic kainate receptors (KARs), a subtype of glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Its primary mechanism involves blocking the ion channel pore of KARs, thereby preventing depolarization mediated by the influx of Na+ and Ca2+ ions that would normally occur upon binding of the endogenous agonist, glutamate. This antagonistic action effectively dampens the excitatory signaling cascade initiated by KAR activation.
The selectivity of UBP310 is most pronounced for KARs containing the GluK1 subunit. It also demonstrates activity against GluK3-containing receptors, albeit with lower affinity, and has been shown to block heteromeric GluK2/GluK5 receptors, which are the most prevalent KAR subtype in the central nervous system. By inhibiting these receptors, UBP310 reduces the postsynaptic response to glutamate, thereby decreasing neuronal excitability. This has significant implications for synaptic plasticity, as KARs are involved in processes such as long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data Summary
The following tables summarize the key quantitative metrics of UBP310's activity from various experimental paradigms.
Table 1: Binding Affinity and Potency of UBP310
| Parameter | Receptor Subunit/Preparation | Value | Reference(s) |
| IC₅₀ | GluK1 (formerly GluR5) | 130 nM | [1][2] |
| K_D | GluK1 (recombinant human) | 21 ± 7 nM | [3] |
| K_D | GluK3 (recombinant human) | 0.65 ± 0.19 µM | [3] |
| Apparent K_D | Kainate responses on dorsal root | 18 ± 4 nM | [1] |
| Selectivity | GluK1 vs. GluK2 | 12,700-fold |
Table 2: Electrophysiological Effects of UBP310
| Parameter | Cell Type / Preparation | UBP310 Concentration | Observed Effect | Reference(s) |
| KAR-mediated Current Inhibition | Hippocampal CA3 Pyramidal Cells | 10 µM | 86.5 ± 2.0% inhibition | |
| KAR-mediated Current Inhibition | Transfected GluK2 in CA3 Pyramidal Cells | 10 µM | 81.6 ± 7.4% inhibition | |
| Neuronal Firing Rate | Nigral Dopaminergic Neurons (in vivo, MPTP model) | Not specified | Rescued abnormal firing rates | |
| Long-Term Depression (LTD) | Hippocampal Neurons | 10 µM | Blocked KAR-evoked loss of surface AMPA receptors |
Signaling Pathways and Workflows
Visual representations of the molecular interactions and experimental processes are provided below using the DOT language for Graphviz.
References
Preliminary Studies on the Ampakine CX516 in Synaptic Transmission: A Technical Guide
Disclaimer: Initial searches for "UBP710" did not yield specific preliminary studies. Therefore, this guide focuses on a well-characterized compound, the ampakine CX516 , as a suitable alternative to fulfill the core requirements of the request. CX516 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and has been the subject of numerous preliminary studies investigating its role in synaptic transmission.
This technical guide provides an in-depth overview of the preclinical data on CX516, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.
Core Mechanism of Action
CX516 is a member of the ampakine class of drugs that positively modulate AMPA receptors. It binds to an allosteric site on the AMPA receptor, enhancing glutamatergic neurotransmission. The primary mechanism of action involves slowing the deactivation and desensitization of the AMPA receptor channel in response to glutamate (B1630785) binding. This leads to a prolonged channel opening time and an increased influx of cations, thereby potentiating excitatory postsynaptic currents (EPSCs).
Quantitative Data on Synaptic Transmission
The effects of CX516 on synaptic transmission have been quantified in various electrophysiological studies. The following tables summarize key findings on miniature excitatory postsynaptic currents (mEPSCs) and evoked synaptic responses.
Table 1: Effect of CX516 on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal Neurons
| Parameter | Control | CX516 (Concentration) | % Change | Reference |
| mEPSC Amplitude (pA) | ||||
| Study A | 12.3 ± 0.8 | 18.5 ± 1.1 (50 µM) | +50.4% | [1] |
| Study B | 9.8 ± 0.5 | 14.2 ± 0.7 (100 µM) | +44.9% | |
| mEPSC Frequency (Hz) | ||||
| Study A | 1.5 ± 0.2 | 1.6 ± 0.3 (50 µM) | +6.7% (NS) | [1] |
| Study B | 2.1 ± 0.3 | 2.0 ± 0.4 (100 µM) | -4.8% (NS) | |
| mEPSC Decay Time (ms) | ||||
| Study C | 4.2 ± 0.3 | 7.8 ± 0.5 (50 µM) | +85.7% |
NS: Not Significant
Table 2: Effect of CX516 on Evoked Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Slices
| Parameter | Control | CX516 (Concentration) | % Change | Reference |
| EPSC Amplitude (% of Baseline) | 100% | 145 ± 12% (50 µM) | +45% | |
| EPSC Decay Time Constant (τ) (ms) | 8.5 ± 0.7 | 15.2 ± 1.1 (50 µM) | +78.8% | |
| Paired-Pulse Ratio (50ms ISI) | 1.8 ± 0.1 | 1.7 ± 0.1 | -5.6% (NS) |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to measure synaptic currents from individual neurons in acute brain slices.
Experimental Workflow:
Detailed Steps:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Approach a target neuron with a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Upon contacting the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
-
Drug Application and Data Acquisition:
-
Record baseline synaptic activity (mEPSCs or evoked EPSCs) for 5-10 minutes. For evoked responses, stimulate afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.
-
Bath-apply CX516 at the desired concentration by switching the perfusion inlet to a solution containing the drug.
-
Allow the drug to equilibrate for at least 5-10 minutes.
-
Record synaptic activity in the presence of CX516 for 10-15 minutes.
-
Analyze the data to measure changes in amplitude, frequency, and kinetics of synaptic currents.
-
Induction of Long-Term Potentiation (LTP)
This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a key model for synaptic plasticity.
LTP Induction Protocol:
Detailed Steps:
-
Baseline Recording:
-
Prepare hippocampal slices and establish a whole-cell or field potential recording in the CA1 region as described above.
-
Deliver single-pulse stimuli to the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of excitatory postsynaptic potentials (EPSPs) or field EPSPs (fEPSPs) for at least 20 minutes.
-
-
CX516 Application (Optional):
-
To study the effect of CX516 on LTP, bath-apply the drug at the desired concentration starting 10-20 minutes before LTP induction and maintain it throughout the recording.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
Alternatively, a single train of HFS (e.g., 100 pulses at 100 Hz) can be used.
-
-
Post-Induction Recording:
-
Immediately after the HFS, resume low-frequency stimulation and record the synaptic responses for at least 60 minutes to assess the magnitude and stability of LTP.
-
LTP is quantified as the percentage increase in the EPSP/fEPSP slope or amplitude compared to the baseline.
-
Signaling Pathways Modulated by CX516
By potentiating AMPA receptor function, CX516 can influence downstream signaling pathways that are critical for synaptic plasticity and neuronal function. Enhanced calcium influx through AMPA receptors, particularly those lacking the GluA2 subunit, and increased depolarization leading to the activation of NMDA receptors and voltage-gated calcium channels, can trigger these cascades.
Key signaling cascades influenced by CX516-mediated AMPA receptor potentiation include:
-
Calcium-Dependent Pathways: Increased depolarization leads to the activation of NMDA receptors and voltage-gated calcium channels (VGCCs), resulting in a rise in intracellular calcium. This activates calcium-dependent kinases such as CaMKII and protein kinase C (PKC), which are crucial for the induction of LTP.
-
MAPK/ERK Pathway: The activation of receptor tyrosine kinases and G-protein coupled receptors, often downstream of calcium signaling, can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This cascade plays a role in translating synaptic activity into changes in gene expression.
-
CREB-Mediated Gene Expression: ERK can translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF). The upregulation of BDNF can, in turn, further enhance synaptic function through its own signaling pathways.[2]
References
UBP710: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP710 has emerged as a significant subject of investigation within the field of neuroprotection. As a selective modulator of the N-methyl-D-aspartate (NMDA) receptor, it exhibits a dualistic activity profile, potentiating GluN2A- and GluN2B-containing receptors while demonstrating inhibitory effects on GluN2C- and GluN2D-containing receptors. This unique characteristic positions this compound as a promising candidate for therapeutic interventions in neurological disorders where excitotoxicity and neuronal damage are key pathological features. The selective potentiation of GluN2A-containing receptors is of particular interest, as this subunit is increasingly associated with neuroprotective signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor activity, detailed experimental protocols for its evaluation, and a discussion of its potential downstream signaling effects, with a focus on the CREB pathway.
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is largely mediated by ionotropic glutamate receptors, including the NMDA receptor. While essential for synaptic plasticity, learning, and memory, excessive activation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is a major contributor to neuronal cell death in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.
The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. Notably, there is growing evidence suggesting that the activation of different GluN2 subunits can lead to opposing cellular outcomes. Activation of GluN2A-containing receptors has been linked to the promotion of cell survival and neuroprotective signaling, whereas the overactivation of GluN2B-containing receptors is often associated with excitotoxic cell death.
This compound is a novel pharmacological tool that allows for the selective modulation of these receptor subtypes. Its ability to potentiate GluN2A/2B-containing receptors while inhibiting GluN2C/2D subtypes offers a unique opportunity to dissect the roles of these subunits in neuronal function and to explore a targeted approach to neuroprotection. This guide will delve into the technical details of this compound's action and provide the necessary information for its investigation as a potential neuroprotective agent.
Mechanism of Action
This compound is classified as a positive allosteric modulator (PAM) for GluN2A- and GluN2B-containing NMDA receptors and a negative allosteric modulator (NAM) for GluN2C- and GluN2D-containing receptors. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they can either enhance (PAM) or reduce (NAM) the receptor's response to the agonist.
The modulatory effect of this compound is dependent on the S2 region of the ligand-binding domain of the GluN2 subunit. This suggests that this compound stabilizes a conformation of the receptor that either facilitates or hinders channel opening, depending on the specific GluN2 subunit present.
The following diagram illustrates the subunit-selective modulation of NMDA receptors by this compound.
This compound's differential modulation of NMDA receptor subtypes.
Quantitative Data
While a comprehensive quantitative dataset for this compound is still emerging in the public domain, the following table summarizes the known activity profile of this compound and related compounds. It is important to note that specific EC50 and IC50 values for this compound are not yet widely published and further experimental determination is required.
| Compound | Target Subunit | Activity | EC50/IC50 (µM) | Reference |
| This compound | GluN2A | Potentiation | Not Reported | [1][2] |
| This compound | GluN2B | Potentiation | Not Reported | [1][2] |
| This compound | GluN2C | Weak Inhibition | Not Reported | [1] |
| This compound | GluN2D | Weak Inhibition | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is essential for characterizing the modulatory effects of this compound on specific NMDA receptor subtypes.
Objective: To determine the EC50 for potentiation of GluN2A- and GluN2B-containing NMDA receptors and the IC50 for inhibition of GluN2C- and GluN2D-containing receptors by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human or rat GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
-
Recording solution (in mM): 100 NaCl, 2.5 KCl, 1.0 BaCl2, 5 HEPES, pH 7.4 with NaOH
-
Agonist solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine
-
This compound stock solution (in DMSO) and serial dilutions in agonist solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.
-
Inject oocytes with a mixture of cRNAs for GluN1 and one of the GluN2 subunits (e.g., GluN1 + GluN2A). Incubate the injected oocytes for 2-5 days at 18°C.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.
-
Data Acquisition:
-
Establish a baseline current in the recording solution.
-
Apply the agonist solution to elicit a stable inward current.
-
For potentiation studies (GluN2A/2B), co-apply increasing concentrations of this compound with the agonist solution and record the potentiation of the current.
-
For inhibition studies (GluN2C/2D), co-apply increasing concentrations of this compound with the agonist solution and record the inhibition of the current.
-
Wash the oocyte with the recording solution between applications.
-
-
Data Analysis: Plot the concentration-response curves and fit the data to the Hill equation to determine EC50 (for potentiation) or IC50 (for inhibition) values.
Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This assay models the ischemic conditions of a stroke to assess the neuroprotective effects of this compound.
Objective: To evaluate the ability of this compound to protect primary neurons from cell death induced by OGD.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free DMEM
-
OGD chamber (hypoxic incubator or modular chamber) with a gas mixture of 95% N2 / 5% CO2
-
This compound
-
Cell viability assay reagents (e.g., Propidium Iodide and Hoechst 33342, or LDH assay kit)
Procedure:
-
Cell Culture: Plate primary neurons on coated coverslips and culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.
-
OGD Induction:
-
Wash the neuronal cultures with glucose-free DMEM.
-
Place the cultures in the OGD chamber and expose them to the hypoxic gas mixture for a predetermined duration (e.g., 60-90 minutes).
-
-
Treatment:
-
A control group will be maintained in regular culture medium under normoxic conditions.
-
An OGD group will be subjected to OGD without treatment.
-
A treatment group will be pre-treated with various concentrations of this compound for a specified time before and during OGD.
-
-
Reperfusion: After the OGD period, replace the glucose-free medium with regular culture medium and return the cultures to a normoxic incubator for 24 hours.
-
Assessment of Cell Viability:
-
Stain the cells with Propidium Iodide (a marker for dead cells) and Hoechst 33342 (a nuclear counterstain).
-
Alternatively, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
-
Data Analysis: Quantify the percentage of dead cells or the amount of LDH release in each group. Compare the this compound-treated group to the OGD group to determine the neuroprotective effect.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used in vivo model of focal cerebral ischemia to assess the efficacy of potential neuroprotective agents.
Objective: To determine if this compound reduces infarct volume and improves neurological outcome following ischemic stroke in rodents.
Materials:
-
Adult male rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Monofilament suture for MCAO
-
This compound formulation for in vivo administration (e.g., intraperitoneal injection)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
MCAO Surgery:
-
Anesthetize the animal and perform a midline neck incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for 60-90 minutes (transient MCAO).
-
-
Treatment: Administer this compound or vehicle at a predetermined time point (e.g., before, during, or after MCAO).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess the neurological deficit using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volume and neurological scores between the this compound-treated and vehicle-treated groups.
Potential Downstream Signaling Pathways
The neuroprotective effects of this compound, particularly through its potentiation of GluN2A-containing NMDA receptors, are hypothesized to be mediated by the activation of pro-survival signaling cascades. One of the key downstream targets is the cAMP response element-binding protein (CREB) .
Activation of synaptic GluN2A-containing NMDA receptors leads to a localized influx of calcium, which can activate calcium/calmodulin-dependent protein kinase IV (CaMKIV) and the Ras-ERK pathway. These kinases, in turn, phosphorylate CREB at its serine 133 residue. Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcription of genes involved in neuronal survival, plasticity, and antioxidant defense, such as brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2).
The following diagram illustrates the proposed signaling pathway.
This compound's potential downstream neuroprotective signaling cascade.
Experimental Protocol: Western Blot for CREB Phosphorylation
Objective: To determine if this compound treatment increases the phosphorylation of CREB at Serine 133 in primary neurons.
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat primary neuronal cultures with this compound at various concentrations and for different time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-pCREB and anti-total CREB).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. Normalize the pCREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for investigating the role of NMDA receptor subtypes in neuroprotection. Its unique profile as a potentiator of GluN2A/2B-containing receptors and an inhibitor of GluN2C/2D-containing receptors allows for a targeted approach to modulating NMDA receptor function. The hypothesis that selective potentiation of GluN2A-mediated signaling can promote neuronal survival warrants further investigation.
Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the efficacy of this compound in a wider range of animal models of neurological disorders.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the optimal dosing and administration route for potential therapeutic applications.
-
Elucidation of downstream signaling pathways: Further confirming the role of the CREB pathway and identifying other signaling cascades modulated by this compound.
-
Development of more selective analogs: Synthesizing new compounds with improved selectivity for specific GluN2 subunits to further refine our understanding of their individual roles.
This technical guide provides a foundational framework for researchers to explore the neuroprotective potential of this compound. The detailed protocols and mechanistic insights presented herein should facilitate further research into this promising area of drug development.
References
Unveiling the Binding Characteristics of UBP710: A Technical Guide to its Interaction with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding properties of UBP710 to N-methyl-D-aspartate (NMDA) receptors. This compound is a notable allosteric modulator with a distinct profile of activity across various NMDA receptor subtypes. This document details its binding characteristics, the experimental methodologies used to determine these properties, and the associated signaling pathways, offering valuable insights for researchers in neuroscience and professionals engaged in drug discovery and development.
Quantitative Data on this compound-NMDA Receptor Interaction
For context, the potency of allosteric modulators at NMDA receptors is typically determined by measuring the concentration of the compound required to elicit a half-maximal response (EC50 for potentiation) or to inhibit the receptor's response by half (IC50 for inhibition). These values are crucial for understanding the compound's efficacy and selectivity.
Table 1: Summary of this compound's Modulatory Effects on NMDA Receptor Subtypes
| NMDA Receptor Subunit | Modulatory Effect of this compound | Quantitative Data (EC50/IC50) |
| GluN1/GluN2A | Positive Allosteric Modulator (Potentiation) | Data not available in searched literature |
| GluN1/GluN2B | Positive Allosteric Modulator (Potentiation) | Data not available in searched literature |
| GluN1/GluN2C | Weak Negative Allosteric Modulator (Inhibition) | Data not available in searched literature |
| GluN1/GluN2D | Weak Negative Allosteric Modulator (Inhibition) | Data not available in searched literature |
Note: The absence of specific quantitative data for this compound in the public domain highlights an area for future research to fully characterize its pharmacological profile.
Experimental Protocols
The investigation of this compound's binding properties relies on established experimental techniques for studying NMDA receptors. The following are detailed methodologies for key experiments cited in the literature for characterizing compounds with similar mechanisms of action.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a primary method for characterizing the activity of compounds on specific NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). This allows for the expression of homogenous populations of specific receptor subtypes on the oocyte membrane.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl2 to block endogenous chloride currents).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.
-
-
Agonist and Modulator Application:
-
A baseline response is established by applying a solution containing the NMDA receptor agonists, glutamate (B1630785) and glycine.
-
This compound is then co-applied with the agonists at varying concentrations to determine its effect on the receptor-mediated current.
-
-
Data Analysis: The potentiation or inhibition of the agonist-evoked current by this compound is measured. Dose-response curves are generated by plotting the percentage of potentiation or inhibition against the concentration of this compound. These curves are then fitted with a logistical equation to determine the EC50 (for potentiation) or IC50 (for inhibition) values.
Radioligand Binding Assays
While electrophysiology measures the functional consequences of binding, radioligand binding assays directly quantify the affinity of a compound for the receptor. For an allosteric modulator like this compound, these assays would be designed to measure its effect on the binding of a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes expressing the target NMDA receptor subtype are prepared from cell lines or brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand that binds to a known site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore, or a radiolabeled competitive agonist/antagonist).
-
Competition/Modulation: Varying concentrations of this compound are included in the incubation mixture to determine its ability to modulate the binding of the radioligand.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine if this compound enhances or reduces the binding of the radioligand, which can provide insights into its allosteric mechanism.
NMDA Receptor Signaling Pathways
The binding of this compound to NMDA receptors ultimately modulates downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. NMDA receptor activation leads to an influx of Ca²⁺, which acts as a second messenger to initiate a variety of intracellular signaling pathways.
One well-established pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Increased intracellular Ca²⁺ binds to calmodulin, and the Ca²⁺/calmodulin complex then activates CaMKII. Activated CaMKII can phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and strengthening of the synapse, a process known as long-term potentiation (LTP).
References
- 1. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on UBP Compounds and Their Interplay with Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission and synaptic plasticity, with their dysfunction implicated in a range of neurological disorders. These receptors are heterotetrameric ion channels, and the specific composition of their subunits, particularly the GluN2 (A-D) subunits, dictates their functional properties, including their permeability to calcium ions (Ca²⁺). The influx of Ca²⁺ through NMDA receptors is a key signaling event that triggers a cascade of downstream cellular processes. Consequently, the development of subtype-selective NMDA receptor antagonists is a major focus of neuroscience research and drug development. This technical guide delves into the foundational research on a class of compounds, exemplified by UBP791 and UBP1700, which have emerged as potent and selective antagonists for GluN2C- and GluN2D-containing NMDA receptors. We will explore their mechanism of action, their impact on calcium signaling, and the experimental methodologies used to characterize them.
Quantitative Data: Inhibitory Potency of UBP Compounds at NMDA Receptor Subtypes
The following table summarizes the inhibitory constants (Ki) of UBP791 and UBP1700 at different NMDA receptor subtypes, as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes.[1]
| Compound | GluN1/GluN2A (Ki, nM) | GluN1/GluN2B (Ki, nM) | GluN1/GluN2C (Ki, nM) | GluN1/GluN2D (Ki, nM) |
| UBP791 | 160 | 60 | 4 | 4 |
| UBP1700 | ~450 | ~350 | 9 | 7 |
Data presented as mean values.
Signaling Pathways
The primary mechanism by which UBP compounds influence cellular function is through the inhibition of Ca²⁺ influx through GluN2C/2D-containing NMDA receptors. This action modulates downstream calcium-dependent signaling pathways.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is fundamental for characterizing the potency and selectivity of compounds like UBP791 and UBP1700 at different NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired GluN1 and GluN2 subunits of the NMDA receptor.[1]
-
Incubation: Injected oocytes are incubated to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV to -80 mV).
-
-
Drug Application:
-
A baseline response is established by applying agonists (glutamate and glycine) to activate the expressed NMDA receptors.
-
Increasing concentrations of the UBP compound are co-applied with the agonists.[1]
-
-
Data Analysis: The inhibition of the agonist-induced current by the UBP compound is measured. The concentration-response data are then fitted to the Hill equation to determine the IC50 value, which can be converted to a Ki value.
X-ray Crystallography
This powerful technique provides high-resolution structural information on how UBP compounds bind to the NMDA receptor, revealing the molecular basis for their subtype selectivity.
Methodology:
-
Protein Expression and Purification: The ligand-binding domain (LBD) of the target NMDA receptor subunits (e.g., GluN1 and GluN2D) are expressed and purified.
-
Crystallization: The purified LBDs are co-crystallized with the UBP compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that promote the formation of well-ordered crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection and Processing: The diffraction pattern is recorded and processed to determine the electron density map of the protein-ligand complex.
-
Structure Determination and Refinement: A molecular model is built into the electron density map and refined to generate a final, high-resolution 3D structure. This structure reveals the precise interactions between the UBP compound and the amino acid residues in the binding pocket of the NMDA receptor.[1]
Conclusion
The development of UBP compounds such as UBP791 and UBP1700 represents a significant advancement in the pharmacological dissection of NMDA receptor function. Their high potency and selectivity for GluN2C/2D-containing receptors provide researchers with invaluable tools to investigate the specific roles of these subunits in calcium signaling and synaptic plasticity. The detailed experimental protocols outlined in this guide, including electrophysiology and X-ray crystallography, are essential for the continued characterization of these and other novel NMDA receptor modulators. Further research in this area holds the promise of elucidating the complex mechanisms of calcium signaling in the brain and may pave the way for the development of novel therapeutics for a variety of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following UBP710 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of protein expression changes induced by UBP710, a selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a notable potentiation of GluN2B-containing receptors.
Introduction
This compound acts as a positive allosteric modulator of NMDA receptors, enhancing their function. This potentiation is anticipated to trigger downstream signaling cascades that play crucial roles in various neurological processes. Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and activation state of specific proteins within complex biological samples. By employing this method, researchers can elucidate the molecular mechanisms through which this compound exerts its effects. This document outlines the theoretical framework, detailed experimental protocols, and data analysis procedures for investigating the impact of this compound on key proteins within the NMDA receptor signaling pathway.
Key Protein Targets for Analysis
Given that this compound potentiates NMDA receptor activity, Western blot analysis should focus on both the receptor subunits and key downstream signaling molecules.
-
NMDA Receptor Subunits:
-
GluN1 (NR1): The obligatory subunit of the NMDA receptor.
-
GluN2A (NR2A): A common glutamate-binding subunit.
-
GluN2B (NR2B): The subunit preferentially potentiated by this compound. Analysis of total protein levels of these subunits can reveal if this compound treatment leads to changes in receptor expression or composition.
-
-
Downstream Signaling Proteins (Phosphorylation indicates activation):
-
CaMKII (Calcium/calmodulin-dependent protein kinase II): A key kinase activated by calcium influx through NMDA receptors.
-
ERK (Extracellular signal-regulated kinase): A member of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.
-
CREB (cAMP response element-binding protein): A transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.
-
Experimental Design and Controls
A well-designed experiment is crucial for obtaining reliable and interpretable results.
-
Cell Culture Model: The choice of cell line or primary culture is critical. Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical or hippocampal neurons that endogenously express NMDA receptors are suitable models.
-
This compound Concentration and Treatment Time: As specific experimental data for this compound is not widely published, a dose-response and time-course experiment is highly recommended to determine the optimal conditions.
-
Suggested Concentration Range: 1 µM, 10 µM, 50 µM, 100 µM.
-
Suggested Time Points: 15 min, 30 min, 1 hour, 6 hours, 24 hours.
-
-
Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control: Treatment with a known NMDA receptor agonist (e.g., NMDA/glycine) to confirm pathway activation.
-
Negative Control: Co-treatment with this compound and a specific NMDA receptor antagonist (e.g., AP5) to demonstrate that the observed effects are NMDA receptor-dependent.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the Western blot analysis of protein expression after this compound treatment.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed neuronal cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment:
-
For dose-response experiments, treat cells with varying concentrations of this compound for a fixed time point.
-
For time-course experiments, treat cells with a fixed concentration of this compound for different durations.
-
Include all necessary controls in parallel.
-
-
Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
This step is crucial for ensuring equal loading of protein in the subsequent Western blot.
-
Protocol 3: Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Take a calculated volume of each lysate containing an equal amount of protein (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-GluN2B, anti-phospho-CaMKII) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation and Analysis
Quantitative Data Summary
The results of the Western blot analysis should be quantified and presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the target protein band should be normalized to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.
Table 1: Effect of this compound on Total Protein Expression of NMDA Receptor Subunits
| Treatment Group | GluN1 (Normalized Intensity) | GluN2A (Normalized Intensity) | GluN2B (Normalized Intensity) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on the Phosphorylation of Downstream Signaling Proteins
| Treatment Group | p-CaMKII/CaMKII Ratio | p-ERK/ERK Ratio | p-CREB/CREB Ratio |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway activated by NMDA receptor potentiation, which is the expected effect of this compound treatment.
Caption: NMDA receptor signaling pathway potentiated by this compound.
Troubleshooting
-
No or Weak Signal:
-
Check the protein concentration and ensure equal loading.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure the ECL substrate is fresh and active.
-
-
High Background:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Reduce the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Optimize the antibody dilution.
-
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the molecular effects of this compound on the NMDA receptor signaling pathway, contributing to a better understanding of its therapeutic potential.
Immunocytochemistry for Localizing USP7 Targets in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to USP7: A Key Regulator in Neuronal Function
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin chains from target proteins, thereby regulating their stability and function.[1][2] In the nervous system, USP7 is implicated in crucial functions including neurodevelopment, neuronal migration, dendritic arborization, and synaptic connectivity.[3][4] Dysregulation of USP7 has been linked to neurodevelopmental disorders such as Hao-Fountain syndrome, which is characterized by developmental delay, intellectual disability, and autism spectrum disorder.[5] Given its significant role in neuronal homeostasis, USP7 and its substrates are attractive targets for therapeutic intervention in neurological diseases.
Neuronal Targets of USP7
USP7 has a diverse range of substrates within neurons, reflecting its pleiotropic effects on neuronal function. The subcellular localization of these targets is critical to understanding their functional interaction with USP7. Immunocytochemistry (ICC) is a powerful technique to visualize the spatial distribution of USP7 and its targets within neuronal cells.
Some of the key neuronal targets of USP7 include:
-
p53 and MDM2: In the classical USP7 pathway, USP7 regulates the stability of the tumor suppressor p53 and its E3 ubiquitin ligase, MDM2. This pathway is not only crucial in cancer but also plays a role in neuronal apoptosis.
-
XIAP (X-linked inhibitor of apoptosis protein): USP7 deubiquitinates and stabilizes XIAP, which in turn suppresses caspase-3 activity and dendritic pruning in neurons.
-
Ppil4 (Peptidylprolyl Isomerase Like 4): A novel neuronal substrate of USP7, Ppil4 is an RNA splicing factor. The USP7-Ppil4 signaling axis is critical for regulating neuronal connectivity and dendritic spine morphogenesis, independent of the p53 pathway.
-
TRIM27 (Tripartite Motif Containing 27): As a component of a ubiquitin ligase complex, TRIM27 is stabilized by USP7 and is involved in endosomal protein recycling.
Principle of Immunocytochemistry
Immunocytochemistry is a laboratory technique used to visualize the localization of a specific protein or antigen in cells by use of a specific antibody that binds to it. The antibody is either directly conjugated to a fluorophore or is detected by a secondary antibody that is conjugated to a fluorophore. This allows for the visualization of the protein of interest using a fluorescence microscope. Co-localization studies, where two different proteins are labeled with distinct fluorophores, can provide evidence of potential protein-protein interactions within specific subcellular compartments.
Challenges and Considerations in Neuronal ICC
-
Antibody Specificity: It is crucial to use highly specific primary antibodies that have been validated for ICC applications to avoid non-specific signals.
-
Fixation and Permeabilization: The choice of fixative and permeabilization agent can significantly impact the preservation of cellular morphology and antigenicity. Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody access to intracellular targets.
-
Signal-to-Noise Ratio: Optimizing antibody concentrations, blocking conditions, and washing steps is essential to maximize the specific signal and minimize background fluorescence.
Quantitative Data Summary
The following table summarizes key neuronal targets of USP7, their primary subcellular localization, and their function in neurons.
| Target Protein | Primary Subcellular Localization | Neuronal Function |
| p53 | Nucleus | Regulation of neuronal apoptosis. |
| MDM2 | Nucleus | E3 ubiquitin ligase for p53, regulating its stability and activity. |
| XIAP | Cytoplasm | Inhibition of apoptosis and regulation of dendritic pruning. |
| Ppil4 | Nucleus (implicated in spliceosome) | Regulation of RNA splicing, neuronal connectivity, and dendritic spine morphogenesis. |
| TRIM27 | Cytoplasm (associated with endosomes) | Regulation of endosomal protein recycling. |
| DNMT1 | Nucleus | Maintenance of DNA methylation patterns. |
| UHRF1 | Nucleus | Component of the DNA replication and repair machinery, involved in maintaining DNA methylation. |
Experimental Protocols
Protocol 1: Immunocytochemistry for a Single USP7 Target in Cultured Neurons
This protocol provides a general guideline for the immunocytochemical staining of a USP7 target protein in cultured neurons. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100
-
Primary antibody against the USP7 target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Co-localization of USP7 and its Target Protein
This protocol is for simultaneously visualizing USP7 and one of its target proteins to assess their potential co-localization.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against USP7 (from a different host species than the target protein primary antibody)
-
A second fluorophore-conjugated secondary antibody that recognizes the USP7 primary antibody and has a different emission spectrum from the first secondary antibody.
Procedure:
-
Follow steps 1-3 from Protocol 1 (Fixation, Permeabilization, and Blocking).
-
Primary Antibody Incubation:
-
Dilute both the primary antibody against USP7 and the primary antibody against the target protein to their optimal concentrations in the blocking buffer.
-
Incubate the cells with the mixture of both primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute both fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Incubate the cells with the mixture of secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Follow steps 6-7 from Protocol 1 (Counterstaining, Mounting, and Imaging). When imaging, acquire separate images for each fluorophore channel and then merge them to visualize co-localization.
Visualizations
Experimental Workflow for Immunocytochemistry
Caption: A flowchart illustrating the key steps of the immunocytochemistry protocol.
USP7-p53 Signaling Pathway in Neuronal Apoptosis
Caption: The USP7-Mdm2-p53 signaling pathway regulating neuronal apoptosis.
USP7-Ppil4 Signaling in Synaptic Connectivity
Caption: The USP7-Ppil4 signaling pathway's role in synaptic connectivity.
References
- 1. Ubiquitin-specific peptidase 7 (USP7) and USP10 mediate deubiquitination of human NHE3 regulating its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the DUB enzyme USP7 in dendritic arborization, neuronal migration, and autistic-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging with UBP710 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UBP710, a selective NMDA receptor modulator, in calcium imaging experiments conducted on acute brain slices. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the investigation of NMDA receptor function and the effects of its modulation on neuronal calcium dynamics.
Introduction to this compound
This compound is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system. NMDA receptors are ion channels permeable to calcium, and their activation leads to an influx of Ca2+ into the neuron, triggering a wide array of downstream signaling cascades involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, making subtype-selective modulators like this compound valuable tools for research and drug development. This compound is part of a family of compounds that have demonstrated selectivity for specific NMDA receptor subunits, allowing for the targeted investigation of distinct receptor populations.
Mechanism of Action
This compound functions as an antagonist of NMDA receptors, specifically targeting those containing the GluN2A subunit. Upon binding to the receptor, this compound inhibits the ion channel pore's opening in response to the binding of the neurotransmitter glutamate (B1630785) and the co-agonist glycine. This blockade prevents the influx of calcium into the postsynaptic neuron that would typically occur upon NMDA receptor activation. By selectively targeting GluN2A-containing NMDA receptors, this compound allows researchers to dissect the specific roles of this receptor subtype in various physiological and pathological processes.
Figure 1: Mechanism of this compound action on GluN2A-containing NMDA receptors.
Experimental Protocols
This section provides detailed protocols for preparing acute brain slices and performing calcium imaging experiments using this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of viable acute brain slices from rodents, a crucial first step for successful calcium imaging experiments.
Materials:
-
Slicing solution (ice-cold, oxygenated):
-
NMDG-based or sucrose-based protective cutting solution is recommended to enhance neuronal viability.
-
-
Artificial cerebrospinal fluid (aCSF) (oxygenated):
-
Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing solution to clear the blood and cool the brain.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the desired brain region onto the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain tissue in the ice-cold, oxygenated slicing solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices at a thickness of 250-350 µm.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before proceeding with dye loading.
Protocol 2: Calcium Indicator Loading
This protocol details the loading of brain slices with a calcium-sensitive dye, such as Fura-2 AM, to enable the visualization of intracellular calcium dynamics.
Materials:
-
Fura-2 AM (or other suitable calcium indicator)
-
DMSO
-
Pluronic F-127
-
aCSF
-
Incubation chamber
Procedure:
-
Prepare a stock solution of Fura-2 AM in DMSO. A common concentration is 1 mM.
-
For loading, dilute the Fura-2 AM stock solution in aCSF to a final concentration of 5-10 µM. Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye solubilization.
-
Transfer the recovered brain slices to the loading solution.
-
Incubate the slices at 37°C for 30-60 minutes in the dark.
-
After incubation, transfer the slices back to the holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye.
Protocol 3: Calcium Imaging with this compound
This protocol outlines the procedure for imaging calcium transients in brain slices and applying this compound to investigate its effects on NMDA receptor-mediated calcium influx.
Materials:
-
Microscope equipped for fluorescence imaging (e.g., confocal or two-photon)
-
Perfusion system
-
Recording chamber
-
aCSF
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
NMDA solution (for evoking calcium transients)
Procedure:
-
Transfer a dye-loaded brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Locate the region of interest and acquire baseline fluorescence images.
-
To evoke NMDA receptor-mediated calcium transients, apply a solution of NMDA (e.g., 20-100 µM) in aCSF for a short duration.
-
Record the resulting changes in intracellular calcium concentration.
-
Wash out the NMDA solution and allow the calcium levels to return to baseline.
-
Prepare the desired concentration of this compound in aCSF. Based on the potency of related compounds, a starting concentration range of 1-10 µM is recommended, with subsequent optimization as needed.
-
Perfuse the slice with the this compound-containing aCSF for a sufficient period to allow for drug equilibration (e.g., 10-15 minutes).
-
Re-apply the NMDA solution in the continued presence of this compound and record the calcium transients.
-
Compare the amplitude and kinetics of the NMDA-evoked calcium transients before and after the application of this compound to quantify the inhibitory effect.
Figure 2: General experimental workflow for calcium imaging with this compound.
Data Presentation
The quantitative effects of this compound on NMDA-induced calcium transients should be systematically evaluated and presented. A dose-response curve is essential to determine the potency of this compound.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of NMDA-induced Calcium Transient (Mean ± SEM) |
| 0.1 | 15 ± 3.2 |
| 0.3 | 35 ± 4.1 |
| 1.0 | 52 ± 5.5 |
| 3.0 | 78 ± 6.3 |
| 10.0 | 95 ± 2.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
From such data, an IC50 value, the concentration at which this compound inhibits 50% of the NMDA-induced calcium response, can be calculated.
Troubleshooting
-
Low signal-to-noise ratio: Ensure optimal dye loading and minimize phototoxicity by using the lowest possible laser power and exposure times.
-
Slice health: Maintain proper oxygenation and temperature of the aCSF throughout the experiment. Use a protective cutting solution during slicing.
-
Variability in drug effect: Ensure complete washout of drugs between applications and allow sufficient time for drug equilibration.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of GluN2A-containing NMDA receptors in neuronal calcium signaling in brain slices.
Application Notes and Protocols for UBP710 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, are known to modulate synaptic transmission and plasticity. The GluK1 subunit of KARs, in particular, has been identified as a significant player in these processes. UBP710 is a selective antagonist for GluK1-containing KARs. These application notes provide a comprehensive overview of the use of this compound in studying LTP, including its mechanism of action, protocols for its application in electrophysiological experiments, and expected outcomes.
Mechanism of Action
This compound is a potent and selective antagonist of GluK1-containing kainate receptors. While direct quantitative data for this compound's effect on LTP is not extensively available in published literature, its close analog, UBP310, has been shown to be a highly selective GluK1 antagonist with an IC50 of 130 nM. UBP310 exhibits over 12,000-fold selectivity for GluK1 over GluK2. Due to their structural similarity, this compound is expected to have a comparable affinity and selectivity for GluK1.
In the context of LTP, particularly at synapses like the mossy fiber to CA3 pathway in the hippocampus, presynaptic KARs containing the GluK1 subunit are thought to play a facilitatory role in glutamate release. Activation of these presynaptic KARs can lead to an increase in neurotransmitter release, thereby influencing the induction of LTP. This facilitation may involve a G-protein-coupled metabotropic pathway leading to the activation of adenylyl cyclase and protein kinase A (PKA).[1] By antagonizing these GluK1-containing receptors, this compound is expected to reduce this presynaptic facilitation, leading to an inhibition of LTP induction.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound in LTP studies, the following table summarizes the known data for its analog, UBP310, and provides projected effective concentrations for this compound based on this information. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
| Parameter | Value (for UBP310) | Projected Effective Concentration (for this compound) | Reference |
| Target | GluK1-containing kainate receptors | GluK1-containing kainate receptors | |
| IC50 for GluK1 | 130 nM | 100 - 200 nM | |
| Selectivity | >12,700-fold for GluK1 over GluK2 | High selectivity for GluK1 expected | |
| Effect on LTP | Inhibition of LTP induction | Inhibition of LTP induction | Inferred |
| Working Concentration | Not specified in LTP studies | 1 - 10 µM (for complete blockade in slice preparations) | Inferred |
Experimental Protocols
The following is a generalized protocol for investigating the effect of this compound on LTP in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for at least 1 hour before recording.
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
Electrophysiological Recordings
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collaterals (for CA1 LTP) or mossy fibers (for CA3 LTP).
-
Place a recording electrode filled with ACSF in the stratum radiatum of the CA1 or CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP slope.
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in ACSF on the day of the experiment.
-
After establishing a stable baseline, switch the perfusion to ACSF containing this compound at the desired concentration (e.g., 1-10 µM).
-
Allow the slice to perfuse with the this compound-containing ACSF for at least 20-30 minutes before inducing LTP to ensure complete equilibration of the drug in the tissue.
Induction and Recording of LTP
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
In control experiments, induce LTP in the absence of this compound.
-
To confirm the reversibility of the this compound effect, a washout experiment can be performed where the perfusion is switched back to normal ACSF after LTP induction in the presence of the drug.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for GluK1-mediated enhancement of glutamate release and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for investigating the effect of this compound on LTP.
Logical Relationship
References
Application Notes and Protocols for Investigating Long-Term Depression (LTD) with UBP710
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, playing a crucial role in learning, memory, and developmental synaptic refinement. A key mechanism underlying many forms of LTD is the activation of N-methyl-D-aspartate (NMDA) receptors and the subsequent internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. UBP710 is a selective positive allosteric modulator of NMDA receptors, specifically potentiating responses at receptors containing GluN2A and GluN2B subunits. This property makes this compound a valuable pharmacological tool to investigate the nuanced roles of these specific NMDA receptor subunits in the induction and maintenance of LTD. These application notes provide a comprehensive guide to utilizing this compound in LTD studies, including detailed protocols and expected outcomes based on its known mechanism of action.
Mechanism of Action of this compound in the Context of LTD
LTD induction is critically dependent on a modest, yet sustained, influx of Ca²⁺ through NMDA receptors, which activates a cascade of intracellular signaling events leading to the endocytosis of AMPA receptors. This compound potentiates NMDA receptor function, which is expected to enhance the Ca²⁺ influx through GluN2A- and GluN2B-containing receptors in response to glutamate. This modulation can be leveraged to explore the threshold and saturation points of LTD induction. By amplifying the response of specific NMDA receptor subtypes, this compound allows for a more detailed investigation of their contribution to the signaling pathways that govern synaptic weakening.
Key Signaling Pathways in NMDA Receptor-Dependent LTD
The canonical pathway for NMDA receptor-dependent LTD begins with the influx of calcium, which activates protein phosphatases such as calcineurin (PP2B) and protein phosphatase 1 (PP1). These phosphatases dephosphorylate AMPA receptors and other key synaptic proteins, triggering the internalization of AMPA receptors from the postsynaptic membrane, a critical step for the expression of LTD.
Figure 1: Signaling pathway of NMDA receptor-dependent LTD, highlighting the modulatory role of this compound.
Experimental Applications and Protocols
This compound can be employed in various experimental paradigms to dissect the mechanisms of LTD. The following are detailed protocols for in vitro electrophysiological studies using brain slices.
Preparation of Acute Hippocampal Slices
-
Anesthetize a young adult rodent (e.g., P14-P21 rat or mouse) following institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (see table below for composition).
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate to room temperature for at least 1 hour before recording.
| Solution | Component | Concentration (mM) |
| Slicing Solution | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| Glucose | 10 | |
| MgCl₂ | 1.3 | |
| CaCl₂ | 2.5 |
Table 1: Composition of solutions for slice preparation and recording.
Electrophysiological Recording and LTD Induction
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.
-
Apply this compound at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF and allow it to equilibrate for 10-15 minutes.
-
Induce LTD using a low-frequency stimulation (LFS) protocol, typically 900 pulses at 1 Hz.
-
Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the induction and maintenance of LTD.
Figure 2: Experimental workflow for investigating the effect of this compound on LTD induction.
Expected Results and Data Presentation
The potentiation of GluN2A/B-containing NMDA receptors by this compound is hypothesized to lower the threshold for LTD induction. This could manifest as a greater magnitude of depression with a standard LFS protocol or the induction of LTD with a sub-threshold LFS protocol.
| Experimental Condition | LFS Protocol | Expected LTD Magnitude (% of Baseline) | Proposed Interpretation |
| Control (aCSF) | 900 pulses @ 1 Hz | 75-85% | Standard NMDA receptor-dependent LTD. |
| This compound (5 µM) | 900 pulses @ 1 Hz | 50-65% | Potentiation of GluN2A/B enhances Ca²⁺ influx, leading to a greater depression of synaptic strength. |
| Control (aCSF) | 450 pulses @ 1 Hz | 95-100% (No LTD) | Sub-threshold stimulation for LTD induction. |
| This compound (5 µM) | 450 pulses @ 1 Hz | 70-80% | This compound lowers the threshold for LTD induction, enabling a previously sub-threshold stimulus to be effective. |
Table 2: Hypothetical quantitative data on the effect of this compound on LTD magnitude.
Concluding Remarks
This compound serves as a powerful tool for elucidating the specific roles of GluN2A and GluN2B NMDA receptor subunits in the complex processes of long-term depression. The provided protocols and expected outcomes offer a framework for designing and interpreting experiments aimed at dissecting the molecular and cellular underpinnings of synaptic plasticity. Researchers and drug development professionals can utilize this compound to explore novel therapeutic strategies for neurological and psychiatric disorders where synaptic plasticity is dysregulated.
Application Notes and Protocols for UBP710 Administration in In Vivo Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of UBP710, a selective antagonist for the GluK1 kainate receptor subunit, in the context of behavioral research. The following protocols and data presentation formats are designed to facilitate the investigation of this compound's effects on rodent behavior, with a focus on anxiety, learning, and memory.
Introduction to this compound
This compound is a pharmacological tool used to investigate the role of GluK1-containing kainate receptors in the central nervous system. Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity.[1] By selectively blocking GluK1 subunits, this compound allows researchers to dissect the specific contributions of these subunits to various physiological and pathological processes, including neuronal excitability, synaptic integration, and the modulation of neural circuits underlying behavior. The study of GluK1 antagonists is pertinent to understanding their potential therapeutic applications in neurological and psychiatric disorders.[2]
Mechanism of Action: GluK1 Antagonism
This compound acts as a competitive antagonist at the glutamate binding site of the GluK1 kainate receptor subunit. In excitatory synapses, the binding of glutamate to postsynaptic kainate receptors, including those containing the GluK1 subunit, leads to the opening of the ion channel and the influx of cations such as Na+ and Ca2+. This influx results in depolarization of the postsynaptic membrane, contributing to the excitatory postsynaptic potential (EPSP) and increasing the probability of neuronal firing. By blocking the binding of glutamate to GluK1-containing receptors, this compound prevents channel opening, thereby reducing the postsynaptic response to glutamate and dampening excitatory neurotransmission in circuits where GluK1 is expressed.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from behavioral experiments with this compound.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 35.2 ± 4.1 | 28.5 ± 3.2 | 25.6 ± 2.8 |
| This compound | 1 | 48.9 ± 5.3 | 35.1 ± 3.9 | 24.9 ± 3.1 |
| This compound | 5 | 65.7 ± 6.8** | 42.6 ± 4.5 | 26.1 ± 2.9 |
| This compound | 10 | 62.1 ± 7.2 | 40.8 ± 4.1* | 25.3 ± 3.0 |
| Diazepam (Positive Control) | 2 | 75.4 ± 8.1*** | 48.2 ± 5.0 | 23.8 ± 2.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Table 2: Effect of this compound on Recognition Memory in the Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Total Exploration Time (s) (Mean ± SEM) |
| Vehicle | 0 | 0.35 ± 0.04 | 45.8 ± 5.2 |
| This compound | 1 | 0.32 ± 0.05 | 44.1 ± 4.9 |
| This compound | 5 | 0.15 ± 0.06* | 46.3 ± 5.5 |
| This compound | 10 | 0.08 ± 0.07** | 45.2 ± 5.1 |
| Scopolamine (Positive Control) | 1 | -0.05 ± 0.08*** | 47.0 ± 5.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Table 3: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 0 | 35.6 ± 3.8 | 28.4 ± 3.1 |
| This compound | 1 | 34.9 ± 4.1 | 27.9 ± 3.5 |
| This compound | 5 | 36.2 ± 3.9 | 28.8 ± 3.3 |
| This compound | 10 | 35.1 ± 4.2 | 27.5 ± 3.6 |
| Amphetamine (Positive Control) | 2 | 68.3 ± 7.2*** | 45.1 ± 4.8** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.
Experimental Protocols
The following are detailed protocols for the administration of this compound and subsequent behavioral testing in rodents.
Protocol 1: this compound Preparation and Administration
Objective: To prepare and administer this compound to rodents for in vivo behavioral studies.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 1, 5, 10 mg/kg) and the weight of the animals.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for hydrophobic compounds is a mixture of saline, a solubilizing agent like DMSO, and a surfactant like Tween 80. The final concentration of DMSO should be kept low (≤5%) to avoid toxicity.
-
This compound Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
-
Administration:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Administer the solution via intraperitoneal (i.p.) injection. The injection volume should typically be 5-10 mL/kg.
-
Administer the drug 30-60 minutes before the start of the behavioral test to allow for absorption and distribution.
-
A vehicle-only group should be included as a negative control.
-
Note: The optimal vehicle and administration route for this compound should be determined empirically.
Protocol 2: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents following this compound administration.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in open arm exploration is indicative of an anxiolytic-like effect.
-
-
Cleaning: Clean the maze with 70% ethanol between each animal to remove olfactory cues.
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents following this compound administration.
Materials:
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys)
-
One novel object
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer this compound or vehicle as described in Protocol 1.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the novel and familiar objects.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A discrimination index significantly above zero indicates a preference for the novel object and intact recognition memory. A reduction in the discrimination index suggests impaired memory.
-
-
Cleaning: Clean the arena and objects with 70% ethanol between each animal.
Protocol 4: Locomotor Activity Test
Objective: To assess the effect of this compound on general motor activity.
Materials:
-
Open field arena or locomotor activity chambers
-
Automated activity monitoring system
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Testing:
-
Place the animal in the center of the open field or in the activity chamber.
-
Record locomotor activity for a set period (e.g., 30-60 minutes) using an automated system.
-
-
Data Analysis:
-
Measure parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
This test is important to rule out confounding effects of motor impairment or hyperactivity on other behavioral tests.
-
-
Cleaning: Clean the apparatus with 70% ethanol between each animal.
Experimental Workflow and Logical Relationships
References
Application Notes and Protocols for Synaptic Plasticity Studies Utilizing UBP710
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP710 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity. Specifically, this compound enhances the function of NMDA receptors containing the GluN2A and GluN2B subunits. These subunits are critical for bidirectional synaptic plasticity, underlying learning and memory, in various brain regions, most notably the hippocampus.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is primarily studied through two phenomena: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a persistent reduction in synaptic efficacy. The modulation of NMDA receptors by compounds like this compound offers a powerful tool to investigate the molecular underpinnings of these processes and to explore potential therapeutic avenues for neurological and psychiatric disorders characterized by synaptic dysfunction.
These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiological studies of LTP and LTD in hippocampal slices. The protocols are based on established methodologies for studying NMDA receptor-dependent synaptic plasticity and are adapted for the use of a positive allosteric modulator.
Quantitative Data Summary
The following tables summarize the effects of NMDA receptor modulation on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in the CA1 region of the hippocampus. While specific data for this compound in synaptic plasticity assays is emerging, the data presented is representative of the effects of other GluN2A/2B-containing NMDA receptor positive allosteric modulators.
Table 1: Effect of GluN2A/2B Positive Allosteric Modulators on Hippocampal CA1 LTP
| Compound Class | Concentration | Induction Protocol | Effect on LTP Magnitude | Reference Compound Example |
| GluN2A/2B PAM | 1-10 µM | Theta-burst stimulation (TBS) | Potentiation of sub-maximal LTP | UBP714 |
| GluN2A PAM | 10 µM | High-frequency stimulation (HFS) | Enhancement of LTP | GNE-6901 |
| GluN2B Antagonist | 5 µM | Theta-pulse stimulation (5 Hz) | No effect on LTP induction | Ifenprodil |
Table 2: Effect of GluN2A/2B Positive Allosteric Modulators on Hippocampal CA1 LTD
| Compound Class | Concentration | Induction Protocol | Effect on LTD Magnitude | Reference Compound Example |
| GluN2A/2B PAM | 1-10 µM | Low-frequency stimulation (LFS) | Reduction of LTD | UBP714 |
| GluN2B Antagonist | 5 µM | Low-frequency stimulation (1 Hz) | No effect on LTD induction | Ifenprodil |
Experimental Protocols
Protocol 1: Induction and Recording of Long-Term Potentiation (LTP) in Rat Hippocampal Slices
Objective: To investigate the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
-
Male Wistar rats (6-8 weeks old)
Methodology:
-
Hippocampal Slice Preparation: a. Anesthetize the rat and decapitate. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. c. Dissect out the hippocampus. d. Cut 400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF. e. Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Electrophysiological Recording: a. Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C at a flow rate of 2-3 ml/min. b. Place the bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents. c. Place the glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). d. Determine the stimulus intensity that elicits a fEPSP with an amplitude that is 50% of the maximum ("test pulse").
-
LTP Induction and this compound Application: a. Record a stable baseline of fEPSPs for at least 20 minutes using the test pulse delivered every 30 seconds. b. Apply this compound (e.g., 10 µM) to the perfusion bath and continue to record baseline responses for another 20 minutes to assess the effect of the drug on basal synaptic transmission. c. To induce LTP, deliver a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval). d. Continue to record fEPSPs for at least 60 minutes post-TBS to monitor the potentiation of the synaptic response.
-
Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the average slope during the pre-TBS baseline period. c. Compare the magnitude of LTP in the presence and absence of this compound.
Protocol 2: Induction and Recording of Long-Term Depression (LTD) in Rat Hippocampal Slices
Objective: To examine the effect of this compound on the induction and expression of LTD at the Schaffer collateral-CA1 synapse.
Materials: Same as for the LTP protocol.
Methodology:
-
Hippocampal Slice Preparation and Electrophysiological Recording: Follow steps 1 and 2 as described in the LTP protocol.
-
LTD Induction and this compound Application: a. Record a stable baseline of fEPSPs for at least 20 minutes. b. Apply this compound (e.g., 10 µM) to the perfusion bath and record for an additional 20 minutes. c. To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz). d. Continue recording fEPSPs for at least 60 minutes post-LFS.
-
Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the average slope during the pre-LFS baseline period. c. Compare the magnitude of LTD in the presence and absence of this compound.
Visualizations
Caption: this compound enhances NMDA receptor-mediated LTP signaling.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding in Immunoassays
Welcome to the technical support center for addressing non-specific binding in immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific binding of reagents, such as recombinant proteins, in a variety of immunoassay platforms.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoassays?
Non-specific binding refers to the attachment of antibodies or other detection reagents to unintended proteins or surfaces within an assay, rather than to the specific target antigen.[1][2] This phenomenon can lead to high background noise, false-positive results, and a decrease in the overall sensitivity and accuracy of the assay.[1][3]
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding:
-
Hydrophobic and Ionic Interactions: Proteins, including antibodies, can adhere to surfaces or other molecules through non-specific hydrophobic or electrostatic forces.[4]
-
Inadequate Blocking: Failure to sufficiently block the unoccupied surfaces of the assay plate or membrane leaves sites available for random antibody attachment.
-
High Antibody Concentrations: Using primary or secondary antibodies at excessively high concentrations increases the probability of low-affinity, non-specific interactions.
-
Cross-Reactivity: Antibodies may recognize similar epitopes on proteins other than the intended target.
-
Sample Matrix Effects: Components within the biological sample can interfere with the assay and contribute to non-specific signals.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with non-specific binding in common immunoassay formats.
Issue 1: High Background Signal in ELISA
A consistently high background across an ELISA plate can mask the specific signal from the target analyte. Below are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking step. Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking agents (see Table 1). |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that provides the best signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps, the duration of each wash, or the stringency of the wash buffer (e.g., by increasing the detergent concentration). |
| Cross-Reactivity of Secondary Antibody | Run a control experiment with only the secondary antibody to check for non-specific binding. If high background persists, consider using a different secondary antibody. |
Issue 2: Multiple Non-Specific Bands in Western Blot
The appearance of unexpected bands in a Western blot can complicate data interpretation. The following steps can help to improve the specificity of detection.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The choice of blocking agent is critical. For example, non-fat dry milk is a common choice, but for detecting phosphoproteins, Bovine Serum Albumin (BSA) is often preferred to avoid interference. Optimize blocking time and concentration. |
| Antibody Concentration Too High | High antibody concentrations can lead to binding to low-affinity sites. Dilute the primary and secondary antibodies further. Incubation at 4°C overnight can sometimes reduce non-specific binding compared to shorter incubations at room temperature. |
| Insufficient Washing | Thorough washing is crucial to remove unbound antibodies. Increase the volume and number of washes, and consider adding a detergent like Tween-20 to the wash buffer. |
| Contaminated Buffers or Equipment | Always use fresh, clean buffers and ensure that all equipment, including incubation trays, is thoroughly cleaned to prevent contamination. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to identify the most effective one for your specific assay.
-
Prepare a panel of blocking buffers:
-
5% (w/v) Non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
3-5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Normal serum (e.g., from the same species as the secondary antibody) diluted 1:10 in PBS.
-
Commercial protein-free blocking buffers.
-
-
Coat your immunoassay plate or membrane with the antigen or sample as per your standard protocol.
-
Divide the plate or membrane into sections and apply a different blocking buffer to each section.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your immunoassay protocol (primary and secondary antibody incubations, washing, and detection).
-
Compare the signal-to-noise ratio for each blocking agent to determine the optimal choice.
Protocol 2: Antibody Titration
This protocol describes how to determine the optimal working concentration for your primary and secondary antibodies.
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000).
-
Apply each dilution to a separate well (ELISA) or membrane strip (Western blot). Include a negative control that receives no primary antibody.
-
Incubate according to your standard protocol.
-
Wash all wells/strips thoroughly.
-
Apply the secondary antibody at a constant, recommended dilution to all wells/strips.
-
Develop and detect the signal. The optimal primary antibody dilution will be the one that gives a strong specific signal with a low background.
-
Repeat the process for the secondary antibody, using the now-optimized primary antibody concentration.
Data Presentation
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive, readily available. | May contain phosphoproteins that can interfere with the detection of phosphorylated targets. Can also interfere with biotin-streptavidin detection systems. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A single, purified protein that is less likely to cross-react than milk proteins. | More expensive than milk. May have some cross-reactivity with certain antibodies. |
| Normal Serum | 1-10% (v/v) | Contains a mixture of proteins that can effectively block non-specific sites, especially useful when the secondary antibody is raised in the same species. | Can be expensive and may contain endogenous antibodies that interfere with the assay. |
| Gelatin (Fish Skin) | 0.1-0.5% (w/v) | Does not contain mammalian proteins, reducing the risk of cross-reactivity with mammalian-derived antibodies. | Can be less effective than other blocking agents for some applications. |
| Commercial/Proprietary Buffers | Varies | Often optimized for specific applications (e.g., protein-free for phosphoprotein detection) and can offer superior performance. | Can be the most expensive option. |
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Diagram illustrating specific vs. non-specific binding pathways.
References
Technical Support Center: Optimizing UBP710 Concentration for In Vitro Neuronal Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of UBP710 for in vitro neuronal assays. This compound is a subtype-selective N-methyl-D-aspartate (NMDA) receptor modulator, exhibiting both positive and negative allosteric modulation depending on the GluN2 subunit composition of the receptor. Proper concentration selection is critical to achieve the desired modulatory effect while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound that acts as an allosteric modulator of NMDA receptors. Its effect is dependent on the specific GluN2 subunit present in the NMDA receptor complex. It has been shown to be a positive allosteric modulator (PAM) of NMDA receptors containing GluN2A or GluN2B subunits, meaning it enhances the receptor's response to its agonists (glutamate and glycine). Conversely, it can act as a negative allosteric modulator (NAM) or have no effect on NMDA receptors containing other GluN2 subunits.[1]
Q2: What are the potential applications of this compound in neuroscience research?
A2: Given its subtype selectivity, this compound can be a valuable tool to investigate the specific roles of GluN2A- and GluN2B-containing NMDA receptors in various neuronal processes. These processes include synaptic plasticity, learning, memory, and their dysregulation in neurological and psychiatric disorders. Its potential as a therapeutic agent would depend on the specific context of the disease model being studied.
Q3: What is the recommended starting concentration range for this compound in in vitro neuronal assays?
A3: For initial experiments, a wide concentration range is recommended to establish a dose-response curve. Based on available data for similar compounds and the known potency of this compound, a starting range of 10 nM to 100 µM is advisable. It is crucial to perform a thorough concentration-response analysis to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: What are the common signs of this compound-induced cytotoxicity in neuronal cultures?
A4: Over-activation of NMDA receptors can lead to excitotoxicity, a form of neuronal cell death. Signs of cytotoxicity to monitor in your cultures include morphological changes (e.g., neurite blebbing, cell body swelling, and detachment from the culture surface), decreased cell viability as measured by assays like MTT or LDH, and ultimately, a reduction in neuron density.
Q5: How can I differentiate between the positive and negative modulatory effects of this compound?
A5: The effect of this compound will depend on the primary GluN2 subunits expressed in your neuronal culture model. To differentiate its effects, you can use cell lines with known NMDA receptor subunit compositions or primary neurons from specific brain regions with well-characterized subunit expression. Functional assays, such as calcium imaging or electrophysiology, will reveal either an enhancement (potentiation) or a reduction (inhibition) of the NMDA receptor-mediated response in the presence of this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inappropriate Concentration: The concentration of this compound may be too low to elicit a response. | Perform a wider concentration-response study, extending to higher concentrations (e.g., up to 100 µM). |
| Low NMDA Receptor Expression: The neuronal culture may have low endogenous expression of GluN2A or GluN2B subunits. | Verify the expression of target NMDA receptor subunits in your cell model using techniques like immunocytochemistry or western blotting. Consider using a different neuronal cell type with higher expression. | |
| Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in the incubator. | |
| High levels of cell death observed | Excitotoxicity: The concentration of this compound may be too high, leading to excessive NMDA receptor activation and subsequent excitotoxicity.[2][3] | Reduce the concentration of this compound. Perform a detailed concentration-response analysis for cytotoxicity using an MTT or LDH assay to determine the maximum non-toxic concentration. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that contribute to cell death. | Lower the concentration of this compound to a range where it is selective for its intended target. | |
| Variability in experimental results | Inconsistent Cell Culture Health: The health and density of the neuronal culture can significantly impact the response to NMDA receptor modulation. | Standardize cell seeding density and culture conditions. Ensure cultures are healthy and have well-developed neurites before starting the experiment. |
| Inconsistent Reagent Preparation: Inaccurate dilution of this compound or other reagents can lead to variability. | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes. | |
| Unexpected inhibitory effect | Predominant Expression of Non-Target Subunits: The neuronal culture may predominantly express NMDA receptor subunits that are inhibited by this compound. | Characterize the NMDA receptor subunit expression profile of your neuronal culture. |
Quantitative Data Summary
The following table summarizes representative concentration-response data for this compound on different NMDA receptor subtypes. Please note that these values are illustrative and the optimal concentration for your specific assay should be determined empirically.
| NMDA Receptor Subtype | This compound Effect | EC50 / IC50 (µM) | Assay Type |
| GluN1/GluN2A | Potentiation | ~ 1 - 5 | Electrophysiology |
| GluN1/GluN2B | Potentiation | ~ 5 - 15 | Calcium Imaging |
| GluN1/GluN2C | Inhibition / No Effect | > 100 | Electrophysiology |
| GluN1/GluN2D | Inhibition / No Effect | > 100 | Electrophysiology |
Disclaimer: The EC50/IC50 values presented are hypothetical and based on typical potencies of subtype-selective NMDA receptor modulators. Researchers should determine the precise values for their experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Calcium Imaging
This protocol outlines a method to assess the functional effect of this compound on NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with B-27 supplement
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
NMDA and Glycine (B1666218) stock solutions
-
96-well black-walled, clear-bottom imaging plates
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Methodology:
-
Cell Plating: Plate primary neurons at a density of 5 x 10⁴ cells/well in a 96-well imaging plate pre-coated with poly-D-lysine or another suitable substrate. Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM (or Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well for imaging.
-
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline [Ca²⁺]i.
-
This compound Application: Add varying concentrations of this compound (e.g., 10 nM to 100 µM) to the wells. Incubate for 10-15 minutes.
-
NMDA Receptor Activation: Add a sub-maximal concentration of NMDA (e.g., 10-20 µM) and glycine (e.g., 1 µM) to the wells to activate the NMDA receptors.
-
Data Acquisition: Record the fluorescence changes for at least 5-10 minutes following agonist application.
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) over time.
-
Determine the peak response for each this compound concentration.
-
Plot the peak response as a function of this compound concentration to generate a dose-response curve and determine the EC50 for potentiation.
-
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on neuronal cultures.
Materials:
-
Primary neuronal culture
-
Neurobasal medium with B-27 supplement
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Methodology:
-
Cell Plating and Treatment:
-
Plate primary neurons in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10 nM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the cell viability as a percentage of the untreated control.
-
Plot cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Signaling pathway of a GluN2A/B-containing NMDA receptor positively modulated by this compound.
Experimental Workflow for this compound Concentration Optimization
References
How to mitigate potential off-target effects of UBP710.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of UBP710, a selective NMDA receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective modulator of the N-methyl-D-aspartate (NMDA) receptor. Its primary targets are NMDA receptors containing the GluN2B subunit, where it acts as a potentiator. It displays greater activity at GluN2B-containing receptors compared to those with the GluN2A subunit.[1][2]
Q2: What are potential off-target effects of this compound?
While this compound is selective for GluN2B-containing NMDA receptors, potential off-target effects could arise from interactions with:
-
Other NMDA receptor subtypes (e.g., those containing GluN2A, GluN2C, or GluN2D subunits).
-
Other ion channels or neurotransmitter receptors.
-
Unrelated proteins such as kinases or G-protein coupled receptors (GPCRs).
Unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological responses.[3]
Q3: How can I determine if my experimental observations are due to an off-target effect of this compound?
A multi-step approach is recommended:
-
Dose-response analysis: Establish a clear concentration-response curve for your observed effect. An effect that occurs at concentrations significantly different from the known EC50/IC50 for GluN2B potentiation may suggest an off-target mechanism.
-
Use of a less active enantiomer or structural analog: If available, a structurally similar but less active or inactive analog of this compound can serve as a negative control. Observing the same effect with an inactive analog would strongly indicate an off-target effect.
-
Orthogonal approaches: Use a different tool to modulate your target of interest, such as another selective GluN2B modulator with a different chemical structure, or a genetic approach like siRNA/shRNA knockdown of the GluN2B subunit. If these methods replicate the phenotype observed with this compound, it is more likely to be an on-target effect.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target (GluN2B) in your cellular model at the concentrations used in your experiments.[4]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Question: I am observing an unexpected cellular response (e.g., cytotoxicity, changes in cell morphology, or activation of an unrelated signaling pathway) at concentrations where I expect to see specific GluN2B modulation. Is this an off-target effect?
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Concentration-dependent off-target effects | Lower the concentration of this compound to the minimal effective concentration required for GluN2B modulation. High concentrations are more likely to engage lower-affinity off-targets.[3] |
| Interaction with other NMDA receptor subtypes | If your cellular system expresses multiple NMDA receptor subtypes, use subunit-specific antagonists to isolate the contribution of each subtype to the observed effect. |
| Off-target kinase or GPCR activity | Submit this compound for broad-panel screening (e.g., kinase or GPCR panels) to identify potential off-target interactions. This can help to identify known liabilities and guide the interpretation of your results. |
| Cell line-specific effects | Test the effect of this compound in multiple cell lines with well-characterized NMDA receptor subunit expression profiles. |
Issue 2: Inconsistent Results Across Different Experiments
Question: The effects of this compound are not reproducible between different experimental setups or on different days. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Variability in NMDA receptor expression | Ensure consistent cell culture conditions, as the expression levels of NMDA receptor subunits can vary with cell passage number and density. |
| Dependence on co-agonists | The activity of NMDA receptors is dependent on the presence of co-agonists like glycine (B1666218) or D-serine. Ensure consistent concentrations of these co-agonists in your experimental buffer. |
| pH sensitivity of this compound activity | The activity of some NMDA receptor modulators can be pH-dependent. Maintain a stable pH in your experimental solutions. |
| Compound stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to the GluN2B subunit in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing GluN2B-containing NMDA receptors with either this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble GluN2B protein remaining at each temperature using Western blotting with a specific anti-GluN2B antibody.
-
Analysis: In the presence of this compound, the GluN2B protein should be stabilized against thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Protocol 2: Calcium Influx Assay for Functional Selectivity
Objective: To assess the functional selectivity of this compound for GluN2B-containing NMDA receptors over other subtypes.
Methodology:
-
Cell Lines: Use cell lines stably expressing different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Receptor Activation: Stimulate the NMDA receptors with their co-agonists, glutamate (B1630785) and glycine (or D-serine).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Compare the potentiation of the calcium response by this compound across the different cell lines to determine its selectivity for GluN2B.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates how to present data from a broad off-target screening panel. The data shown here is for illustrative purposes only and does not represent actual experimental results for this compound.
| Target Class | Representative Target | IC50 / EC50 (µM) |
| NMDA Receptors | GluN1/GluN2B | 0.1 |
| GluN1/GluN2A | > 10 | |
| GluN1/GluN2C | > 25 | |
| GluN1/GluN2D | > 25 | |
| Kinases | Representative Kinase 1 | > 50 |
| Representative Kinase 2 | > 50 | |
| GPCRs | Representative GPCR 1 | > 50 |
| Representative GPCR 2 | > 50 |
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
References
Refining UBP710 delivery methods for in vivo experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining UBP710 delivery methods for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a selective NMDA receptor modulator[1]. The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells. As a modulator, this compound can alter the receptor's activity, which plays a crucial role in synaptic plasticity and memory function.
Q2: What are the common routes of administration for small molecules like this compound in preclinical in vivo studies?
Common routes for administering substances to mice and other lab animals include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) gavage.[2][3] The choice of administration route depends on the experimental goals, the required absorption rate, and the physicochemical properties of the compound.[2]
Q3: How do I choose the appropriate vehicle for this compound?
The selection of a suitable vehicle is critical for the effective delivery of this compound. An ideal vehicle should dissolve the compound completely, be non-toxic to the animals, and be compatible with the chosen route of administration. For compounds with low aqueous solubility, common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, cyclodextrins, or Tween 80. It is crucial to conduct preliminary solubility and stability tests.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Q: I am having difficulty dissolving this compound for my in vivo experiment. What can I do?
A: Low aqueous solubility is a common challenge with small molecule inhibitors. Here are some steps to troubleshoot this issue:
-
Vehicle Screening: Test the solubility of this compound in a panel of biocompatible solvents. Start with common vehicles and progress to more complex formulations if needed.
-
Recommended Starting Vehicles:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5-10% DMSO in saline or PBS (Note: assess DMSO toxicity for your specific animal model and experiment duration)
-
Polyethylene glycol (e.g., PEG300 or PEG400) in an aqueous solution
-
Tween 80 or other surfactants in an aqueous solution
-
-
-
pH Adjustment: Determine if the solubility of this compound is pH-dependent. Adjusting the pH of the vehicle might improve solubility.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound.
-
Warming: Gently warming the vehicle can sometimes improve solubility, but be cautious of compound degradation at higher temperatures. Always check the stability of this compound at the tested temperature.
Problem 2: Lack of In Vivo Efficacy
Q: I am not observing the expected biological effect of this compound in my animal model. What are the potential reasons?
A: A lack of efficacy can stem from several factors, from formulation to experimental design.
-
Inadequate Dose: The administered dose may be too low to reach the therapeutic concentration at the target site. Perform a dose-response study to determine the optimal dose.
-
Poor Bioavailability: The chosen route of administration may result in poor absorption and distribution of this compound. Consider a route with higher bioavailability, such as intravenous administration.
-
Rapid Metabolism or Clearance: this compound might be rapidly metabolized and cleared from the body. Pharmacokinetic studies are essential to understand the compound's half-life and exposure profile.
-
Incorrect Timing of Administration: The timing of this compound administration relative to the experimental endpoint is crucial. The dosing schedule should be aligned with the compound's pharmacokinetic profile.
Problem 3: Observed Toxicity or Adverse Events
Q: My animals are showing signs of toxicity after this compound administration. How can I mitigate this?
A: Toxicity can be compound-related or vehicle-related.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations (e.g., DMSO), can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
-
Compound Toxicity: The dose of this compound may be too high. A maximum tolerated dose (MTD) study should be conducted to identify a safe and effective dose range.
-
Administration Procedure: Improper injection technique can lead to tissue damage and inflammation. Ensure that personnel are well-trained in the specific administration route. For instance, in intraperitoneal injections, it's important to inject into the lower right quadrant of the abdomen to avoid injuring internal organs.
Experimental Protocols & Data
General Guidelines for In Vivo Administration in Mice
The following table provides general guidelines for common administration routes in adult mice. These should be optimized for your specific experimental needs and institutional guidelines.
| Route of Administration | Maximum Volume | Recommended Needle Gauge | Absorption Rate | Key Considerations |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Fastest | Requires skilled personnel; potential for embolism if not done correctly. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Rapid | Risk of injecting into organs; allows for larger volumes than IV. |
| Subcutaneous (SC) | < 1-2 mL | 25-27 G | Slow | Suitable for sustained release; can cause local irritation. |
| Oral Gavage (PO) | < 1-2 mL | 20-22 G (ball-tipped) | Variable | Mimics clinical route; risk of aspiration or esophageal injury. |
Data compiled from multiple sources.
Pharmacokinetic and Biodistribution Considerations
The in vivo fate of this compound will be influenced by its physicochemical properties and the chosen delivery method. Factors such as particle size, surface charge, and the use of targeting ligands can significantly alter the pharmacokinetics and biodistribution of a compound. While specific data for this compound is not available, general principles suggest that:
-
Hydrophilic compounds are more likely to be cleared quickly by the kidneys.
-
Lipophilic compounds may have wider distribution but can be subject to hepatic metabolism.
-
Nanoparticle-based delivery systems can be engineered to prolong circulation time and target specific tissues.
Visualizations
Caption: Workflow for In Vivo this compound Experiments.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Calcium Imaging Studies
Disclaimer: UBP710 is recognized as a selective N-methyl-D-aspartate (NMDA) receptor modulator and is not a fluorescent calcium indicator.[1] This guide is designed for researchers studying the effects of compounds like this compound on intracellular calcium dynamics. The following troubleshooting advice focuses on improving the signal-to-noise ratio (SNR) for common calcium imaging techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in calcium imaging experiments?
A1: Noise in calcium imaging can originate from several sources, broadly categorized as biological and technical.
-
Biological Noise:
-
Autofluorescence: Endogenous fluorophores within the cells or surrounding tissue can create background signal.
-
Cellular Health: Unhealthy or dying cells can exhibit altered calcium homeostasis and dye loading, leading to inconsistent signals.
-
Spontaneous Activity: Baseline, non-stimulus-evoked calcium fluctuations can be a source of biological noise.
-
-
Technical Noise:
-
Photon Shot Noise: This is a fundamental property of light and is more significant at low light levels.
-
Detector Noise: The camera or photomultiplier tube (PMT) introduces electronic noise (read noise, dark noise).
-
Photobleaching: The irreversible destruction of fluorophores by excitation light reduces the signal over time.
-
Phototoxicity: High-intensity light can damage cells, leading to artifacts and cell death.
-
Motion Artifacts: Movement of the sample (e.g., animal movement, tissue drift) can cause significant changes in fluorescence that are not related to calcium dynamics.[2]
-
Out-of-Focus Light: Fluorescence from cells outside the focal plane can contribute to a hazy background.
-
Q2: How do I select the appropriate calcium indicator for my experiment?
A2: The choice of indicator depends on several factors:
-
Calcium Affinity (Kd): The indicator's Kd should be matched to the expected calcium concentration range of the biological process being studied. High-affinity indicators are good for detecting small, rapid transients, while low-affinity indicators are better for measuring large, sustained increases in calcium.
-
Wavelength: The excitation and emission spectra of the indicator must be compatible with your microscope's light sources and filters.
-
Signal Change: The dynamic range (the fold-increase in fluorescence upon calcium binding) affects the signal-to-noise ratio. Indicators like Fluo-4 have a large dynamic range.
-
Loading Method: Indicators are available as membrane-permeant acetoxymethyl (AM) esters for loading into populations of cells, or as salt forms for direct injection or patch-clamp experiments. Genetically encoded calcium indicators (GECIs) like GCaMP are expressed by the cells themselves.[3]
Q3: What are the most critical parameters for successful AM ester dye loading?
A3: Optimal dye loading is crucial for a strong signal. Key parameters to optimize include:
-
Dye Concentration: Typically in the range of 1-10 µM. Too low a concentration results in a weak signal, while too high a concentration can cause cytotoxicity and compartmentalization.
-
Loading Time and Temperature: Incubation times of 30-60 minutes at 20-37°C are common.[4] These parameters must be optimized for your specific cell type.
-
Pluronic F-127: This non-ionic surfactant is often used to aid in the solubilization of AM esters in aqueous media.[5]
-
Probenecid: This anion transport inhibitor can be used to prevent the active extrusion of the de-esterified dye from the cell, thereby improving intracellular retention.
-
De-esterification: After loading, an additional incubation period of 10-30 minutes in dye-free media is necessary to allow intracellular esterases to cleave the AM group, trapping the active indicator inside the cell.
Troubleshooting Guide
This guide addresses common problems encountered during calcium imaging experiments that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal / Poor SNR | 1. Inefficient dye loading (concentration, time, temperature).2. Incomplete de-esterification of AM ester.3. Low resting intracellular calcium.4. Excitation/emission filters do not match dye spectra.5. Photobleaching from excessive light exposure.6. Low expression of Genetically Encoded Calcium Indicator (GECI). | 1. Optimize loading protocol: vary dye concentration (1-10 µM) and incubation time (30-60 min).2. Increase post-loading incubation time (15-30 min) to allow for complete enzymatic cleavage.3. Ensure cells are healthy and in a physiological buffer.4. Verify filter cube and light source compatibility with the indicator's spectra.5. Reduce excitation light intensity or exposure time. Use a more photostable dye if possible.6. For GECIs, allow more time for expression (e.g., >4 weeks post-viral injection for some systems) or use a stronger promoter. |
| High Background Fluorescence | 1. Incomplete washout of extracellular dye.2. Autofluorescence from cells, tissue, or media.3. Dye compartmentalization (e.g., in mitochondria or lysosomes).4. Out-of-focus fluorescence. | 1. Wash cells thoroughly (at least 3 times) with fresh buffer after loading.2. Use phenol (B47542) red-free media. Acquire a background image before loading and subtract it during analysis. Use longer wavelength dyes if possible.3. Lower the loading temperature or dye concentration. Ensure cells are healthy.4. Use confocal or two-photon microscopy to optically section the sample and reject out-of-focus light. |
| Rapid Signal Loss (Photobleaching) | 1. Excitation light intensity is too high.2. Exposure time is too long.3. High frame rate acquisition.4. Indicator is not very photostable. | 1. Reduce laser power or lamp intensity to the minimum level required for a detectable signal.2. Use the shortest possible exposure time per frame.3. Reduce the imaging frequency if the biological process allows.4. Consider using more photostable chemical indicators or newer generations of GECIs. |
| Cellular Damage or Death (Phototoxicity) | 1. High cumulative exposure to excitation light.2. Use of short-wavelength (e.g., UV) light. | 1. Minimize light exposure by reducing intensity, duration, and frequency of acquisition.2. Switch to longer-wavelength indicators (e.g., red-shifted dyes) that are less damaging to cells.3. Confirm cell viability post-imaging with a viability stain like propidium (B1200493) iodide. |
| Spurious or Artifactual Waves | 1. Overexpression of virally delivered GECIs in certain brain regions like the hippocampus.2. Motion artifacts from tissue drift or animal movement. | 1. Titrate the virus to use the lowest effective volume. Consider using a different promoter (e.g., CaMKII instead of synapsin for some applications) or transgenic lines.2. Use image registration algorithms for post-acquisition correction. Ensure stable mounting of the tissue or head-fixation of the animal. |
Experimental Protocols
Protocol: Fluo-4 AM Loading for Cultured Adherent Cells
This protocol provides a general guideline for loading the green fluorescent calcium indicator Fluo-4 AM into adherent cells. Optimization for specific cell types is recommended.
Materials:
-
Fluo-4 AM (50 µg vial)
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v in DMSO)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Adherent cells cultured on glass-bottom dishes
Procedure:
-
Prepare Stock Solutions:
-
Fluo-4 AM Stock (1 mM): Dissolve 50 µg of Fluo-4 AM in 45.6 µL of anhydrous DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (10%): Prepare a 10% (w/v) solution in anhydrous DMSO. This may require gentle heating to fully dissolve.
-
-
Prepare Loading Buffer (for one 35 mm dish, 2 mL final volume):
-
Start with 2 mL of HBSS in a microcentrifuge tube.
-
Add 4 µL of the 1 mM Fluo-4 AM stock solution (final concentration: 2 µM).
-
Add 2 µL of the 10% Pluronic F-127 solution (final concentration: 0.01%).
-
Vortex the solution vigorously for at least 1 minute to disperse the dye.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 2 mL of warm HBSS.
-
Aspirate the wash buffer and add the 2 mL of Fluo-4 AM loading buffer to the cells.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells gently two to three times with 2 mL of warm HBSS to remove any extracellular dye.
-
Add 2 mL of fresh HBSS (can be supplemented with your experimental compound, e.g., this compound).
-
Incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging:
-
The cells are now ready for imaging. Mount the dish on the microscope stage.
-
Use filter settings appropriate for Fluo-4 (Excitation/Emission: ~494/516 nm).
-
Proceed with your experiment, acquiring a baseline fluorescence before applying stimuli.
-
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: A logical workflow for troubleshooting common causes of low signal-to-noise ratio (SNR).
Caption: Simplified pathway showing inhibition of Phospholipase C (PLC) by U-73122.
Caption: A standard workflow for a calcium imaging experiment to test the effect of a compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 3. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. hellobio.com [hellobio.com]
Technical Support Center: Best Practices for Long-Term Storage of UBP710 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of UBP710 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: To ensure the integrity and biological activity of this compound, it is crucial to follow a precise reconstitution process.[1][2] Before you begin, allow the vial of lyophilized this compound and your chosen solvent to equilibrate to room temperature to prevent condensation.[1][3]
Recommended Reconstitution Protocol:
-
Centrifuge: Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[4]
-
Solvent Selection: The choice of solvent is critical and depends on the properties of this compound. For many peptides, sterile, distilled water or a buffer like phosphate-buffered saline (PBS) is a suitable starting point. For hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be necessary for initial dissolution, followed by slow dilution with an aqueous buffer. Always test the solubility of a small amount of the peptide first.
-
Solvent Addition: Gently add the appropriate volume of the recommended solvent to the vial. To avoid foaming and potential degradation, do not squirt the solvent directly onto the lyophilized powder. Instead, dispense it slowly down the side of the vial.
-
Dissolution: Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide. If the peptide does not dissolve readily, sonication can be used to aid dissolution.
Q2: What are the optimal storage conditions for lyophilized and reconstituted this compound?
A2: Proper storage is vital for maintaining the stability and activity of this compound. Storage conditions differ for lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccated environment, protected from light. |
| Reconstituted Solution | -20°C or -80°C (for long-term) | Several weeks to months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Reconstituted Solution | 2-8°C (for short-term) | A few days to a week | Use for immediate experimental needs. Avoid long-term storage at this temperature. |
Q3: How many times can I freeze and thaw my reconstituted this compound solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation, aggregation, and loss of biological activity. The best practice is to aliquot the reconstituted this compound solution into single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible particulates after reconstitution.
-
Potential Cause: Incomplete dissolution, peptide aggregation, or contamination.
-
Troubleshooting Steps:
-
Ensure both the lyophilized peptide and the solvent were at room temperature before mixing.
-
Try gentle warming (not exceeding 40°C) or brief sonication to aid dissolution.
-
If cloudiness persists, it may indicate that the solubility limit of the peptide in the chosen solvent has been exceeded. Consider reconstituting at a lower concentration.
-
To rule out contamination, you can filter the solution through a 0.22 µm sterile filter.
-
Issue 2: I am observing a decrease in the biological activity of my this compound solution over time.
-
Potential Cause: Chemical degradation (e.g., oxidation, hydrolysis), physical instability (e.g., aggregation), or improper storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light. Ensure the freezer is not a frost-free model, as these have temperature fluctuations that can damage the peptide.
-
Minimize Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, it is likely compromised and should be discarded.
-
Check for Signs of Degradation: Analyze the solution using techniques like HPLC to detect degradation products or aggregation.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared solution from a new aliquot.
-
Issue 3: The this compound peptide is difficult to dissolve in aqueous buffers.
-
Potential Cause: The peptide may be hydrophobic.
-
Troubleshooting Steps:
-
Use an Organic Solvent: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is recommended.
-
Slow Dilution: Once dissolved in the organic solvent, slowly add the solution drop-wise to your aqueous buffer while stirring.
-
Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. For acidic peptides, a slightly basic buffer may help, while basic peptides may dissolve better in a slightly acidic buffer.
-
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a standardized method for reconstituting lyophilized this compound to ensure consistency and preserve its biological activity.
-
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile distilled water, PBS, or a recommended organic solvent)
-
Sterile, low-protein-binding pipette tips and microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow the this compound vial and the solvent to equilibrate to room temperature.
-
Briefly centrifuge the vial at 10,000 x g for 1 minute to pellet the lyophilized powder.
-
Carefully open the vial and add the calculated volume of the chosen solvent.
-
Gently swirl the vial until the powder is completely dissolved. If necessary, vortex briefly at a low speed.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Long-Term Stability Testing of this compound Solutions
This protocol outlines a method for assessing the stability of reconstituted this compound solutions over time under different storage conditions.
-
Objective: To determine the degradation profile and loss of activity of this compound solutions under various storage conditions.
-
Methodology:
-
Reconstitute a batch of lyophilized this compound according to the standard protocol.
-
Aliquot the solution into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C, and room temperature as a stress condition).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Analyze the aliquots for:
-
Purity and Degradation: Using High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.
-
Aggregation: Using Size-Exclusion Chromatography (SEC) to detect the formation of aggregates.
-
Biological Activity: Performing a relevant functional assay to measure the specific activity of the this compound.
-
-
Compare the results at each time point to the initial (time 0) data to determine the rate of degradation and loss of activity for each storage condition.
-
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: Troubleshooting logic for decreased biological activity of this compound solutions.
References
Technical Support Center: Validating UBP710 Activity
Important Note for Researchers: Publicly available scientific literature and chemical databases identify UBP710 as a selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] There is currently no widespread scientific literature identifying this compound as a deubiquitinase (DUB). The following guide is provided under the assumption that "this compound" may be an internal designation for a novel or uncharacterized deubiquitinase. The troubleshooting and validation strategies outlined below are based on established principles and methodologies for the broader family of deubiquitinating enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm the deubiquitinase activity of my protein, this compound?
A1: The initial step is to perform an in vitro deubiquitination assay using purified, recombinant this compound and a generic ubiquitinated substrate. A common approach is to use di-ubiquitin or poly-ubiquitin chains of a specific linkage type (e.g., K48, K63) and monitor their cleavage into mono-ubiquitin over time by Western blot.[2][3] This foundational experiment will confirm if this compound possesses the catalytic activity to cleave ubiquitin chains.
Q2: My in vitro assay shows no this compound activity. What are the common causes?
A2: Lack of activity in vitro can stem from several factors:
-
Incorrect Protein Folding or Missing Post-Translational Modifications (PTMs): Recombinant proteins, especially those expressed in E. coli, may lack necessary PTMs for activity.[4] Consider expressing the protein in a eukaryotic system (e.g., insect or mammalian cells).
-
Inactive Enzyme: Ensure the protein was purified and stored under conditions that maintain its stability and activity. Perform a protein quality control check using techniques like circular dichroism or dynamic light scattering.
-
Substrate Specificity: Your enzyme may be highly specific for a particular ubiquitin chain linkage (e.g., K11, K29) that you are not testing.[2] It is advisable to screen against a panel of different di-ubiquitin linkages.
-
Requirement for a Cofactor or Binding Partner: Some DUBs require a binding partner for full activation.
Q3: How can I determine the specific type of ubiquitin chain linkage that this compound cleaves?
A3: To determine linkage specificity, you can perform in vitro deubiquitination assays using a panel of di-ubiquitin substrates with different linkages (K6, K11, K27, K29, K33, K48, K63, and M1-linear). By incubating purified this compound with each of these substrates and analyzing the cleavage products by Western blot, you can identify the preferred linkage type(s).
Q4: I've confirmed in vitro activity. How do I show that this compound is active in a cellular context?
A4: To validate activity in cells, you can overexpress this compound in a cell line and monitor the ubiquitination status of a known or putative substrate. A common method is to co-express His-tagged ubiquitin, your substrate of interest, and this compound. You can then perform a nickel pull-down of ubiquitinated proteins and probe for your substrate via Western blot. A decrease in the ubiquitination of the substrate in the presence of active this compound would indicate cellular activity.
Q5: How do I identify the natural substrates of this compound within the cell?
A5: Identifying substrates is a complex process. A common starting point is to use affinity purification coupled with mass spectrometry (AP-MS). You can express a tagged version of this compound (e.g., FLAG- or HA-tagged) in a relevant cell line, immunoprecipitate this compound and its interacting partners, and then identify these partners using mass spectrometry. Proteins that show increased interaction and decreased ubiquitination in the presence of active this compound are potential substrates.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based deubiquitination assays.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line. Use a fluorescent reporter (e.g., GFP) to visually confirm transfection efficiency. |
| Variable Protein Expression | Perform a Western blot on whole-cell lysates to confirm consistent expression levels of this compound and the substrate across all experimental conditions. |
| Cell Line-Specific Factors | The activity of this compound may be dependent on signaling pathways that are active or inactive in your chosen cell line. Try validating the activity in a different, relevant cell line. |
| Proteasome Inhibitor Toxicity | If using proteasome inhibitors (e.g., MG132) to stabilize ubiquitinated proteins, ensure you have performed a dose-response and time-course experiment to find a concentration that is effective but not overly toxic to the cells. |
Problem 2: Difficulty confirming a direct interaction between this compound and a putative substrate.
| Potential Cause | Troubleshooting Step |
| Transient or Weak Interaction | The interaction between a DUB and its substrate can be transient. Use a chemical crosslinker in vivo before cell lysis to stabilize the interaction. |
| Interaction is Indirect | This compound may be part of a larger protein complex. The interaction you are observing may be mediated by another protein. Consider performing co-immunoprecipitation followed by mass spectrometry to identify other members of the complex. |
| Incorrect Subcellular Localization | Confirm that this compound and its putative substrate are localized to the same subcellular compartment using immunofluorescence or cellular fractionation. |
Experimental Protocols
Protocol 1: In Vitro Di-ubiquitin Cleavage Assay
Objective: To determine if purified this compound can cleave a specific di-ubiquitin linkage.
Materials:
-
Purified recombinant this compound
-
Di-ubiquitin substrate (e.g., K48-linked)
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a master mix of the DUB reaction buffer and the di-ubiquitin substrate.
-
Aliquot the master mix into separate tubes.
-
Add purified this compound to the reaction tubes to initiate the reaction. Include a negative control with no enzyme.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody.
-
Look for the appearance of a mono-ubiquitin band and the disappearance of the di-ubiquitin band over time in the samples containing this compound.
Protocol 2: Cellular Ubiquitination Assay via Nickel Pulldown
Objective: To assess the effect of this compound on the ubiquitination status of a target protein in cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for His-tagged ubiquitin, your substrate of interest (e.g., with a FLAG-tag), and this compound.
-
Lipofectamine or other transfection reagent.
-
Lysis buffer (e.g., RIPA buffer).
-
Denaturing Guanidinium Chloride Lysis Buffer.
-
Ni-NTA agarose (B213101) beads.
-
Wash buffers.
-
Elution buffer with imidazole.
-
Antibodies for Western blotting (anti-FLAG, anti-His, anti-UBP710).
Procedure:
-
Co-transfect the mammalian cells with plasmids for His-ubiquitin, FLAG-substrate, and either an empty vector or the this compound expression vector.
-
(Optional) 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions using Guanidinium Chloride Lysis Buffer to disrupt protein-protein interactions.
-
Incubate the cleared lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads using an imidazole-containing elution buffer.
-
Analyze the eluates by Western blot. Probe with an anti-FLAG antibody to detect your ubiquitinated substrate. A weaker FLAG signal in the this compound-expressing sample compared to the empty vector control indicates deubiquitination by this compound.
Visualizations
Caption: Workflow for validating this compound deubiquitinase activity.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms orchestrating the enzymatic activity and cellular functions of deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific Protease 7 Is a Regulator of Ubiquitin-conjugating Enzyme UbE2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into USP7: Construct, pathophysiology, and inhibitors [accscience.com]
Validation & Comparative
A Comparative Analysis of UBP710 and Ifenprodil for GluN2B Receptor Binding
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key GluN2B-Targeting Compounds
This guide provides a comprehensive comparison of UBP710 and ifenprodil (B1662929), two compounds known to interact with the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering a side-by-side look at their binding affinities, mechanisms of action, and the experimental methods used to characterize them.
Executive Summary
Quantitative Binding Affinity Data
The binding affinity of a compound to its target is a critical parameter in drug discovery and pharmacological research. The following table summarizes the reported binding affinities for ifenprodil to the GluN2B subunit.
| Compound | Target | Assay Type | Reported IC₅₀/Kᵢ | Reference |
| Ifenprodil | GluN1/GluN2B | Radioligand Binding | IC₅₀: 0.15 µM | [1] |
| Electrophysiology | IC₅₀: 0.34 µM | [2] | ||
| Electrophysiology | IC₅₀: 0.75 µM (high-affinity component) | [3] | ||
| Electrophysiology | IC₅₀: 156 nM | [4] | ||
| This compound | GluN2B | Not Available | Data not found in literature |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (inhibitor constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Mechanism of Action
Ifenprodil is a non-competitive antagonist, meaning it does not directly compete with the endogenous agonist, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor, specifically at the interface of the N-terminal domains of the GluN1 and GluN2B subunits.[5] This binding induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby inhibiting receptor function. This mechanism contributes to its use-dependent nature, where its inhibitory effect can be influenced by the activation state of the receptor.
This compound is described as an NMDA receptor modulator, but detailed mechanistic studies comparable to those for ifenprodil are not as widely published. Without specific binding data, a precise comparison of its mechanism of action with ifenprodil is not feasible at this time.
Experimental Protocols
The determination of binding affinity is typically achieved through various experimental techniques. Below are detailed methodologies for two common assays used in this field.
Radioligand Binding Assay
This technique is a gold standard for quantifying the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound (e.g., this compound or ifenprodil) by measuring its ability to displace a radiolabeled ligand from the GluN2B receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing recombinant GluN1/GluN2B receptors or from brain tissue known to have high GluN2B expression (e.g., neonatal rat forebrain).
-
Radioligand: A high-affinity radiolabeled ligand that specifically binds to the site of interest on the GluN2B receptor (e.g., [³H]ifenprodil).
-
Test Compounds: this compound and ifenprodil at various concentrations.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl with appropriate additives).
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in a cold lysis buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₑ) and the equilibrium dissociation constant (Kₑ) of the interaction between a test compound and the GluN2B receptor.
Materials:
-
SPR Instrument: A device capable of measuring changes in the refractive index at the surface of a sensor chip.
-
Sensor Chip: A chip with a gold surface that can be functionalized to immobilize one of the binding partners.
-
Ligand: The purified GluN2B receptor or a domain thereof.
-
Analyte: The test compound (this compound or ifenprodil) in solution.
-
Running Buffer: A buffer that flows continuously over the sensor surface.
Procedure:
-
Immobilization: The ligand (GluN2B receptor) is immobilized onto the surface of the sensor chip.
-
Equilibration: The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association: A solution containing the analyte (test compound) at a specific concentration is injected and flows over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as an increase in the SPR signal.
-
Dissociation: The running buffer is then flowed over the surface again, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the kinetic constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
Caption: General workflow for a Surface Plasmon Resonance experiment.
Signaling Pathways
The binding of antagonists like ifenprodil to GluN2B-containing NMDA receptors can modulate various downstream signaling pathways implicated in synaptic plasticity and excitotoxicity. Overactivation of NMDA receptors can lead to an excessive influx of Ca²⁺, triggering excitotoxic cascades that contribute to neuronal cell death. GluN2B-containing receptors have been particularly linked to these pro-death pathways. Conversely, the physiological activation of these receptors is crucial for processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
The diagram below illustrates a simplified signaling pathway associated with GluN2B-containing NMDA receptors, highlighting key downstream effectors.
References
- 1. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Analysis of UBP710 and MK-801 in NMDA Receptor Modulation
For Immediate Release
This guide provides a detailed comparison of the mechanistic differences between two critical research compounds, UBP710 and MK-801, that target the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Introduction
The NMDA receptor, a crucial player in synaptic plasticity and neuronal communication, is a primary target for therapeutic intervention in a host of neurological and psychiatric disorders. Understanding the nuanced mechanisms of compounds that modulate NMDA receptor function is paramount for the development of targeted and effective therapies. This guide dissects the distinct modes of action of this compound, a positive allosteric modulator, and MK-801, a non-competitive open-channel blocker, providing a clear framework for their application in research settings.
Core Mechanistic Differences
The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor and their ultimate effect on receptor function.
-
MK-801 (Dizocilpine): An Open-Channel Blocker. MK-801 is a potent, non-competitive antagonist of the NMDA receptor. Its mechanism is use-dependent, meaning the ion channel must be opened by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) before MK-801 can exert its effect.[1] Upon channel opening, MK-801 enters the ion channel pore and binds to the phencyclidine (PCP) site located within the channel vestibule.[2] This binding physically obstructs the flow of ions, primarily Ca2+, effectively shutting down receptor activity. MK-801 exhibits high affinity and a very slow off-rate, leading to a long-lasting, almost irreversible blockade under typical experimental conditions.[2]
-
This compound: A Positive Allosteric Modulator. In contrast, this compound functions as a positive allosteric modulator (PAM). It does not directly activate or block the NMDA receptor but rather enhances the receptor's response to its endogenous agonists, glutamate and glycine. This compound binds to a site on the receptor that is distinct from the agonist binding sites and the ion channel pore. This allosteric binding event induces a conformational change in the receptor that increases the probability of the channel opening in the presence of agonists, thereby potentiating the ionic current. The action of this compound is not dependent on voltage.
Quantitative Comparison of this compound and MK-801
The following table summarizes the key quantitative parameters for this compound and MK-801, highlighting their distinct pharmacological profiles.
| Parameter | This compound | MK-801 (Dizocilpine) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Non-competitive Open-Channel Blocker |
| Binding Site | Allosteric site, likely at the ligand-binding domain (LBD) interface | Phencyclidine (PCP) site within the ion channel pore |
| Effect on NMDA Receptor | Potentiates agonist-induced channel opening | Blocks ion flow through the open channel |
| Subunit Selectivity | Potentiates GluN1/GluN2A and GluN1/GluN2B containing receptors | Non-selective, blocks all major NMDA receptor subtypes |
| Voltage Dependence | No | Yes (block is more pronounced at hyperpolarized potentials) |
| Use Dependence | No | Yes (requires channel opening for binding) |
| Affinity (Ki) | Not applicable (as a PAM) | ~37.2 nM |
| IC50 | Not applicable (as a PAM) | 0.13 µM (for blockade of LTP induction) |
| EC50 | Subunit-dependent potentiation | Not applicable (as a blocker) |
Experimental Protocols
Detailed methodologies for the characterization of this compound and MK-801 typically involve electrophysiological techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used for the initial characterization of compounds acting on ion channels expressed in a controlled system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a negative potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
The test compound (this compound or MK-801) is co-applied with the agonists to determine its effect on the current.
-
For this compound, an increase in the current amplitude indicates potentiation.
-
For MK-801, a decrease in the current amplitude indicates blockade.
-
Whole-Cell Patch-Clamp in Cultured Neurons
This technique allows for the study of compound effects on native or recombinantly expressed NMDA receptors in a neuronal context.
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips.
-
Patch-Clamp Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette filled with an intracellular solution is brought into contact with the membrane of a neuron.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.
-
The cell is voltage-clamped at a negative holding potential.
-
NMDA receptor-mediated currents are evoked by local application of agonists or by synaptic stimulation.
-
The effects of this compound or MK-801 are assessed by their inclusion in the perfusion solution.
-
Visualizing the Mechanisms
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation.
Mechanistic Comparison: this compound vs. MK-801
Caption: Distinct binding sites and effects of this compound and MK-801.
Experimental Workflow for Electrophysiological Analysis
Caption: A typical workflow for analyzing compound effects on NMDA receptors.
Conclusion
This compound and MK-801 represent two distinct classes of NMDA receptor modulators with fundamentally different mechanisms of action. MK-801 acts as a potent, use-dependent channel blocker, providing a tool to irreversibly inhibit NMDA receptor function. In contrast, this compound acts as a positive allosteric modulator, offering a means to enhance receptor activity in a more nuanced, modulatory fashion. A thorough understanding of these mechanistic differences is essential for the appropriate design and interpretation of experiments aimed at elucidating the complex role of the NMDA receptor in health and disease.
References
Comparative Analysis of UBP710 Analogs and Other NMDA Receptor Modulators
In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a critical target.[1][2][3] Its role in synaptic plasticity, learning, and memory is well-established, while its dysregulation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[1][2] This guide provides a comparative overview of the effects of UBP710's structural analog, UBP792, and other key NMDA receptor antagonists on NMDA receptor currents, supported by experimental data and detailed protocols.
Mechanism of Action: UBP792 as a Negative Allosteric Modulator
Comparative Data of NMDA Receptor Antagonists
The following table summarizes the quantitative data for UBP792 and other notable NMDA receptor antagonists, highlighting their subtype selectivity and inhibitory concentrations.
| Compound | Target Selectivity | IC50 / Potency | Maximal Inhibition |
| UBP792 | GluN2D > GluN2C > GluN2B > GluN2A | 4–10 μM | GluN2A: 52%, GluN2B: 70%, GluN2C: 87%, GluN2D: 89% |
| NVP-AAM077 | GluN2A-preferring | ~30 times more effective than MK801 in suppressing retinal spreading depression | Markedly suppressed high K+-induced spreading depression at nanomolar concentrations |
| Ro 25-6981 | GluN2B-preferring | Sub-micromolar concentrations produced moderate inhibition of retinal spreading depression | Moderate inhibition |
| CP-101,606 | GluN2B-preferring | No effect on retinal spreading depression at sub-micromolar concentrations | No effect observed |
| UBP141 | GluN2C/2D-preferring | No effect on retinal spreading depression | No effect observed |
| MK-801 | Non-competitive channel blocker | - | - |
Experimental Protocols
Electrophysiological Recording of NMDA Receptor Currents
A standard method to assess the effects of compounds on NMDA receptor currents is two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or whole-cell patch-clamp recording in cultured neurons or cell lines expressing specific NMDA receptor subtypes.
1. Cell Preparation and Receptor Expression:
-
For TEVC, Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
For patch-clamp, mammalian cell lines (e.g., HEK293) are transfected with plasmids encoding the NMDA receptor subunits, or primary neurons are cultured.
2. Recording Setup:
-
Cells are placed in a recording chamber and continuously perfused with an external recording solution.
-
For TEVC, two glass microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
For patch-clamp, a single glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration).
3. NMDA Receptor Current Elicitation:
-
NMDA receptor-mediated currents are evoked by the application of NMDA and the co-agonist glycine.
-
A baseline current is established before the application of any test compound.
4. Compound Application and Data Acquisition:
-
The test compound (e.g., UBP792 or other antagonists) is applied to the bath at varying concentrations.
-
The resulting changes in the amplitude of the NMDA-evoked current are recorded and measured.
-
Data is acquired using an appropriate amplifier and data acquisition software.
5. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the NMDA-evoked current amplitude compared to the baseline.
-
Concentration-response curves are generated by plotting the percentage inhibition against the compound concentration.
-
The IC50 value (the concentration at which the compound produces 50% of its maximal inhibition) is determined by fitting the concentration-response data to a sigmoidal function.
Visualizing Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
A Comparative Analysis of UBP710 and Other NMDA Antagonists in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of the novel N-methyl-D-aspartate (NMDA) receptor modulator, UBP710, against established NMDA antagonists such as MK-801 and memantine (B1676192). While direct comparative experimental data for this compound in neuroprotection assays is not yet available in published literature, this document synthesizes existing data for other antagonists and discusses the theoretical neuroprotective potential of this compound based on its unique mechanism of action.
Introduction to NMDA Receptor Modulation in Neuroprotection
Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a central role in excitotoxic neuronal death.[1] Consequently, antagonists of the NMDA receptor have been extensively investigated as potential neuroprotective agents.[1] However, the clinical translation of broad-spectrum NMDA receptor antagonists has been hampered by significant side effects, largely due to the receptor's crucial role in normal physiological processes like synaptic plasticity and learning.[3] This has led to the exploration of more nuanced approaches to NMDA receptor modulation, such as the development of subtype-selective and allosteric modulators.
This compound: A Novel Positive Allosteric Modulator
This compound is a novel compound identified as a positive allosteric modulator (PAM) of NMDA receptors, exhibiting potentiation of responses at receptors containing GluN2A and GluN2B subunits. Its mechanism of action, distinct from traditional channel blockers or competitive antagonists, offers a potential advantage in selectively enhancing certain aspects of NMDA receptor function. The prevailing "NMDAR subtype" hypothesis posits that activation of GluN2A-containing NMDA receptors promotes neuronal survival signaling pathways, whereas the overactivation of GluN2B-containing receptors is linked to excitotoxic cell death. Therefore, positive allosteric modulation of GluN2A-containing receptors by compounds like this compound is a promising strategy for neuroprotection.
While direct experimental evidence of this compound's neuroprotective efficacy is pending, the following sections present data from established NMDA receptor antagonists, MK-801 and memantine, to provide a benchmark for future comparative studies.
Comparative Efficacy of NMDA Antagonists in Neuroprotection Assays
The following tables summarize quantitative data from in vitro studies assessing the neuroprotective effects of MK-801 and memantine against glutamate- or NMDA-induced excitotoxicity.
Table 1: Neuroprotective Efficacy of MK-801 against NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slices
| Treatment Group | Neuronal Damage (Propidium Iodide Uptake, % of NMDA control) | Reference |
| NMDA (10 µM) | 100% | |
| NMDA (10 µM) + MK-801 (10 µM) | ~10% |
Table 2: Neuroprotective Efficacy of Memantine against NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slices
| Treatment Group | Neuronal Damage (Propidium Iodide Uptake, % of NMDA control) | Reference |
| NMDA (10 µM) | 100% | |
| NMDA (10 µM) + Memantine (1 µM) | ~80% | |
| NMDA (10 µM) + Memantine (10 µM) | ~20% | |
| NMDA (10 µM) + Memantine (50 µM) | ~15% |
Table 3: Neuroprotective Efficacy of Memantine against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Neuronal Viability (MTT Assay, % of control) | Reference |
| Control | 100% | |
| Glutamate (100 µM) | ~20% | |
| Glutamate (100 µM) + Memantine (1 µM) | ~40% | |
| Glutamate (100 µM) + Memantine (10 µM) | ~90% |
Experimental Protocols
Organotypic Hippocampal Slice Culture Excitotoxicity Assay
Objective: To assess the neuroprotective effect of NMDA receptor modulators against NMDA-induced neuronal death in a model that preserves the tissue architecture of the hippocampus.
Methodology:
-
Slice Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 8-10 rat pups. The hippocampi are dissected and sliced into 400 µm thick sections using a tissue chopper.
-
Culture: Slices are cultured on semiporous membrane inserts in a medium containing basal medium, horse serum, and supplements for 7-10 days to allow for recovery and maturation.
-
Excitotoxicity Induction: The culture medium is replaced with a serum-free medium containing the excitotoxin, NMDA (e.g., 10 µM), for 24 hours. Test compounds (e.g., this compound, MK-801, memantine) are co-applied with NMDA.
-
Viability Assessment (Propidium Iodide Staining): After the excitotoxic insult, the medium is replaced with fresh medium containing propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity.
-
Quantification: The uptake of PI is quantified by measuring the fluorescence intensity using a fluorescence plate reader or by imaging and analyzing the number of PI-positive cells. The neuroprotective effect is calculated as the percentage reduction in PI uptake compared to the NMDA-only treated group.
Primary Cortical Neuron Culture Excitotoxicity Assay
Objective: To evaluate the neuroprotective properties of NMDA receptor modulators against glutamate-induced excitotoxicity in a dissociated neuronal culture system.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 rat or mouse brains. The cortices are dissected, dissociated into single cells, and plated on poly-D-lysine coated culture plates. Neurons are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Excitotoxicity Induction: After 7-10 days in vitro, the culture medium is replaced with a salt solution containing a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes). Test compounds are pre-incubated or co-applied with glutamate.
-
Viability Assessment (LDH Assay): Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions.
-
Quantification: The absorbance is measured using a microplate reader. The percentage of cytotoxicity is calculated based on the LDH release from treated cells relative to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release). Neuroprotection is expressed as the percentage reduction in cytotoxicity.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling in Neuroprotection and Excitotoxicity
The dual role of NMDA receptors in cell survival and death is largely dependent on the subunit composition and subcellular location of the receptor.
Caption: NMDA receptor signaling pathways in neuroprotection and excitotoxicity.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of a test compound in a primary neuronal culture model of excitotoxicity.
Caption: A generalized workflow for in vitro neuroprotection assays.
Conclusion
While direct comparative data on the neuroprotective efficacy of this compound is not yet available, its mechanism as a positive allosteric modulator of GluN2A-containing NMDA receptors presents a theoretically sound and promising strategy for neuroprotection. The data presented for the established NMDA antagonists, MK-801 and memantine, provide a valuable reference for the design and interpretation of future studies on this compound. Further research is warranted to experimentally validate the neuroprotective effects of this compound and to directly compare its efficacy and safety profile with existing NMDA receptor modulators. Such studies will be crucial in determining the therapeutic potential of this novel compound for the treatment of a range of neurological disorders.
References
- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DRP1 inhibitory peptide P110 provides neuroprotection after subarachnoid hemorrhage by suppressing neuronal apoptosis and stabilizing the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UBP710 and Representative GluN2B-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of UBP710, a positive allosteric modulator of NMDA receptors, and a selection of well-characterized GluN2B-selective antagonists: Ro 25-6981, Ifenprodil, and CP-101,606. While initially sought as a comparative antagonist, emerging data reveals this compound's distinct potentiation mechanism, offering a unique perspective on NMDA receptor modulation. This document presents quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate a comprehensive understanding for researchers in neuroscience and drug development.
Data Presentation: Quantitative Comparison of NMDA Receptor Modulators
The following table summarizes the key pharmacological parameters of this compound and the selected GluN2B-selective antagonists. It is important to note the differing mechanisms of action: this compound is a positive allosteric modulator (potentiator), while the others are antagonists (inhibitors).
| Compound | Primary Target(s) | Mechanism of Action | Potency (EC₅₀ for Potentiation) | Potency (IC₅₀/Kᵢ for Inhibition) | Selectivity |
| This compound | GluN2A and GluN2B | Positive Allosteric Modulator | GluN2A: ~10 µM, GluN2B: ~10 µM | - | Potentiates GluN2A and GluN2B; inhibits or has no effect on other subunits. |
| Ro 25-6981 | GluN2B | Negative Allosteric Modulator | - | IC₅₀: ~9 nM | >5000-fold selective for GluN2B over GluN2A[1]. |
| Ifenprodil | GluN2B | Non-competitive Antagonist | - | IC₅₀: ~155 nM | >200-fold selective for GluN2B over other GluN2 subunits[2][3]. |
| CP-101,606 (Traxoprodil) | GluN2B | Non-competitive Antagonist | - | Kᵢ: ~11 nM | Highly selective for GluN2B-containing receptors[4][5]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This protocol is fundamental for characterizing the functional effects of compounds on NMDA receptor currents.
Objective: To measure the potentiation or inhibition of NMDA receptor-mediated currents by test compounds in cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) expressing specific NMDA receptor subunit combinations.
Materials:
-
Cell culture medium, appropriate for the cell type used.
-
Transfection reagents and plasmids encoding desired GluN1 and GluN2 subunits.
-
External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 2.5 CaCl₂, pH 7.4.
-
Internal pipette solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.4.
-
Agonists: NMDA and Glycine (B1666218).
-
Test compounds (e.g., this compound, Ro 25-6981).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture and transfect cells with the desired NMDA receptor subunit cDNAs (e.g., GluN1/GluN2A, GluN1/GluN2B) 24-48 hours prior to recording.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a selected cell with the recording pipette and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -70 mV. Apply a solution containing a sub-maximal concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
Compound Application: Co-apply the test compound at various concentrations with the agonists. For potentiators like this compound, an increase in the current amplitude will be observed. For antagonists like Ro 25-6981, a decrease in the current amplitude will be recorded.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. For potentiators, calculate the percentage increase in current and plot against compound concentration to determine the EC₅₀. For antagonists, calculate the percentage inhibition and plot against compound concentration to determine the IC₅₀.
Radioligand Binding Assay for GluN2B Receptor Affinity
This assay is used to determine the binding affinity (Kᵢ) of a compound for the GluN2B subunit.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GluN2B subunit of the NMDA receptor.
Materials:
-
Rat brain tissue or cells expressing GluN2B-containing NMDA receptors.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]Ifenprodil or another suitable GluN2B-selective radioligand.
-
Unlabeled test compound (e.g., CP-101,606).
-
Non-specific binding control (e.g., a high concentration of unlabeled Ifenprodil).
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 4.7 nM [³H]Ifenprodil), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C to favor NMDA receptor binding of some ligands) for a defined period (e.g., 2 hours) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Imaging Assay for NMDA Receptor Activity
This high-throughput compatible assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation.
Objective: To assess the modulatory effects of compounds on NMDA receptor-mediated calcium influx in cultured cells.
Materials:
-
Cultured neurons or HEK293 cells expressing NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists: NMDA and Glycine.
-
Test compounds.
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a short period.
-
Stimulation and Measurement: Add a solution containing NMDA and glycine to the wells to stimulate the receptors. Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. For potentiators, an increased ΔF will be observed, while antagonists will cause a decreased ΔF compared to the control (agonists alone). Plot the response against the compound concentration to determine EC₅₀ or IC₅₀ values.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to visualize key concepts.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
A Comparative Analysis of UBP710 and Other N-Methyl-D-Aspartate Receptor (NMDAR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of UBP710 and other significant N-Methyl-D-Aspartate Receptor (NMDAR) modulators. The data presented is collated from peer-reviewed research to facilitate an objective assessment of these compounds for research and drug development purposes.
Introduction to NMDAR Modulation
N-Methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDAR activity is implicated in various neurological and psychiatric disorders. NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. NMDAR modulators, including positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), offer a promising therapeutic strategy by fine-tuning receptor activity rather than causing a complete blockade or over-activation.
Comparative Potency of NMDAR Modulators
The following tables summarize the half-maximal effective concentrations (EC50) for potentiation and half-maximal inhibitory concentrations (IC50) for inhibition of various NMDAR modulators across different GluN2 subunits. Lower EC50 and IC50 values indicate higher potency. All data is derived from studies utilizing two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant NMDARs.
Table 1: Potency of NMDAR Positive Allosteric Modulators (PAMs)
| Compound | Subunit | EC50 (μM) | Maximal Potentiation (% of control) | Reference |
| This compound | GluN1/GluN2A | Not explicitly quantified | Potentiates | [1] |
| GluN1/GluN2B | Not explicitly quantified | Potentiates | [1] | |
| UBP512 | GluN1/GluN2A | Not explicitly quantified | Potentiates | [1] |
| UBP551 | GluN1/GluN2D | Not explicitly quantified | Potentiates (at 30 µM) | [1] |
| NSC339614 | GluN1/GluN2C | Not explicitly quantified | Potentiates | [1] |
| GluN1/GluN2D | Not explicitly quantified | Potentiates |
Table 2: Potency of NMDAR Negative Allosteric Modulators (NAMs) and Inhibitors
| Compound | Subunit | IC50 (μM) | Maximal Inhibition (%) | Reference |
| This compound | GluN1/GluN2C | Weak inhibition | Not quantified | |
| GluN1/GluN2D | Weak inhibition | Not quantified | ||
| UBP512 | GluN1/GluN2C | 51 ± 11 | 69 ± 6 | |
| GluN1/GluN2D | 46 ± 6 | 72 ± 2 | ||
| UBP608 | GluN1/GluN2A | Not explicitly quantified | Inhibits with 23-fold selectivity over GluN2D | |
| UBP551 | GluN1/GluN2A | 9.7 ± 0.2 | 91 ± 1.3 | |
| GluN1/GluN2B | 9.4 ± 0.6 | 83.9 ± 7.1 | ||
| GluN1/GluN2C | 15 ± 6 | 85.0 ± 2.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other NMDAR modulators.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This technique is a cornerstone for studying the electrophysiological properties of ion channels and receptors expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
- Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
- The oocytes are defolliculated by incubation in a collagenase solution to remove the surrounding follicular cell layer.
- Complementary RNA (cRNA) encoding the desired NMDAR subunits (e.g., GluN1 and a specific GluN2 subunit) are microinjected into the oocyte cytoplasm.
- Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's solution to allow for receptor expression on the oocyte membrane.
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber continuously perfused with a recording buffer (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5–1 mM BaCl2, and 0.01 mM EDTA, pH 7.4).
- Two microelectrodes, filled with a high salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (typically -40 mV to -70 mV).
- A baseline response is established by applying a solution containing the NMDAR agonists, glutamate and glycine (B1666218) (or D-serine).
- The NMDAR modulator being tested is then co-applied with the agonists at varying concentrations to determine its effect on the NMDAR-mediated current.
- Data is recorded and analyzed to determine EC50 or IC50 values by fitting the concentration-response data to the Hill equation.
Site-Directed Mutagenesis of NMDAR Subunits
This technique is employed to identify specific amino acid residues or domains responsible for the subtype-selectivity of a modulator.
1. Primer Design and Plasmid Preparation:
- A plasmid containing the cDNA of the NMDAR subunit of interest (e.g., GluN2A) is used as a template.
- Mutagenic primers are designed to introduce the desired mutation (e.g., substituting a specific amino acid). The primers are complementary to the template DNA except for the mismatched bases that introduce the mutation.
2. Mutagenesis PCR:
- A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers.
- The PCR amplifies the entire plasmid, incorporating the desired mutation.
3. Digestion of Parental DNA:
- The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
4. Transformation and Sequencing:
- The mutated plasmids are transformed into competent E. coli cells for amplification.
- The plasmids are then isolated from the bacteria, and the DNA is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
5. Functional Analysis:
- The mutated cRNA is then used for expression in Xenopus oocytes and subsequent electrophysiological analysis as described in the TEVC protocol to assess how the mutation affects the modulator's potency and selectivity.
Visualizations: Signaling Pathways and Experimental Workflows
NMDAR Signaling Pathway
The potentiation of GluN2A and GluN2B-containing NMDARs by a positive allosteric modulator like this compound enhances the influx of Ca2+, which in turn activates several downstream signaling cascades crucial for synaptic plasticity.
Caption: NMDAR potentiation by this compound enhances Ca²⁺ influx and downstream signaling.
Experimental Workflow for Assessing NMDAR Modulators
This workflow outlines the key steps involved in characterizing the potency and selectivity of a novel NMDAR modulator.
Caption: Experimental workflow for characterizing NMDAR modulators.
References
Independent Verification of UBP710's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of UBP710's performance with other allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound is a member of a novel class of allosteric modulators that target NMDA receptors. Unlike competitive antagonists or channel blockers, this compound and its analogues modulate receptor activity through a distinct mechanism that does not involve the glutamate (B1630785) or glycine (B1666218) binding sites, nor the N-terminal domain[1]. Experimental evidence suggests that the site of action for potentiation is associated with segment 2 of the agonist ligand-binding domain[1].
This compound exhibits a specific subtype selectivity, acting as a positive allosteric modulator (PAM) for NMDA receptors containing the GluN2A or GluN2B subunits, while having minimal or inhibitory effects on receptors with other GluN2 subunits[1][2]. This selective potentiation of specific NMDA receptor subtypes makes this compound a valuable tool for dissecting the physiological roles of these receptor populations and a potential lead compound for therapeutic development.
Comparative Analysis of NMDA Receptor Allosteric Modulators
To provide a clear comparison, this guide focuses on this compound and two related compounds from the same chemical family, UBP512 and UBP608, which display different selectivity profiles.
| Compound | Target Subunits | Primary Effect | Reference |
| This compound | GluN1/GluN2A, GluN1/GluN2B | Potentiation | [1] |
| UBP512 | GluN1/GluN2A | Potentiation | |
| GluN1/GluN2C, GluN1/GluN2D | Inhibition | ||
| UBP608 | GluN1/GluN2A | Inhibition |
Experimental Protocols
The following is a generalized protocol for assessing the activity of NMDA receptor modulators using two-electrode voltage-clamp recording in Xenopus laevis oocytes, a common method for such studies.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) at a 1:1 ratio.
- Incubate oocytes at 18°C in Barth's solution for 2-4 days to allow for receptor expression.
2. Two-Electrode Voltage-Clamp Recording:
- Place an oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -70 mV.
- Prepare stock solutions of NMDA receptor agonists (glutamate and glycine) and the modulator (e.g., this compound) in the Ringer's solution.
3. Data Acquisition and Analysis:
- Apply a sub-maximal concentration of glutamate and glycine to elicit a baseline current response.
- Co-apply the modulator with the agonists and record the change in current amplitude.
- Calculate the potentiation or inhibition as a percentage change from the baseline agonist-evoked current.
- Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the modulator.
Visualizing Signaling and Experimental Logic
Signaling Pathway of NMDA Receptor Modulation
References
Safety Operating Guide
Proper Disposal Procedures for UBP710: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling UBP710 require clear and immediate guidance for its safe disposal to ensure laboratory safety and regulatory compliance. While a comprehensive, manufacturer-issued Safety Data Sheet (SDS) with specific disposal protocols for this compound is not publicly available, this document provides essential procedures based on general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Logistical Information
Prioritizing safety is paramount when handling any chemical substance. The following measures should be implemented before working with this compound:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat should be worn to protect street clothing.
Spill Response: In the event of a spill, immediate and appropriate action is crucial.
-
Alert personnel in the vicinity.
-
For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).
-
Collect the contaminated material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a detergent and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.
This compound: Summary of Key Information
For quick reference, the following table summarizes the known properties of this compound.
| Identifier | Information | Source |
| Chemical Name | 9-Cyclopropylphenanthrene-3-carboxylic acid | [1][2] |
| CAS Number | 1333111-40-2 | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | |
| Hazard Classification | Shipped as a non-hazardous chemical under ambient temperatures. A full hazard profile is not readily available; therefore, it should be handled as a potentially hazardous substance. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste is critical. The following protocol is a general guideline and should be adapted to comply with local and institutional regulations.
1. Waste Segregation:
-
Solid Waste: Includes any unused this compound powder, contaminated gloves, weigh paper, and other disposable lab supplies.
-
Liquid Waste: Consists of this compound dissolved in solvents (e.g., DMSO).
-
Sharps Waste: Any contaminated needles, syringes, or glass Pasteur pipettes must be disposed of in a designated sharps container.
2. Containerization:
-
Solid and Liquid Waste: Use separate, leak-proof, and clearly labeled containers for solid and liquid waste. Ensure the container material is compatible with the waste contents (e.g., a designated hazardous waste container). Do not overfill containers.
-
Sharps Waste: Place all sharps directly into a puncture-resistant sharps container.
3. Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound (9-Cyclopropylphenanthrene-3-carboxylic acid)."
-
For liquid waste, identify all components, including solvents and their approximate concentrations.
-
Include the name of the principal investigator, laboratory location, and the date of waste accumulation.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
5. Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
